molecular formula C17H17NO4 B11830344 2-(4-Methylphenyl)indoline oxalate

2-(4-Methylphenyl)indoline oxalate

Cat. No.: B11830344
M. Wt: 299.32 g/mol
InChI Key: RDJLRWODMHPSPH-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)indoline oxalate is a chemically specialized indoline derivative offered as a high-purity reagent for preclinical research and drug discovery. The indoline scaffold is a privileged structure in medicinal chemistry, recognized for its prevalence in compounds with significant neurological activity . Researchers investigate this scaffold for its potential interactions with neurological targets, as related indoline and indole derivatives have been explored for applications in Parkinson's disease, antipsychotic, and antidepressant research . Furthermore, the 3-(4-hydroxyphenyl)indoline-2-one pharmacophore, a closely related core structure, is an emerging scaffold of high interest in targeted anticancer agent development . This suggests broad research utility for this compound in both neuroscience and oncology. The oxalate salt form can enhance the compound's physicochemical properties, such as crystallinity and solubility, which are critical for in vitro and in vivo studies . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

2-(4-methylphenyl)-2,3-dihydro-1H-indole;oxalic acid

InChI

InChI=1S/C15H15N.C2H2O4/c1-11-6-8-12(9-7-11)15-10-13-4-2-3-5-14(13)16-15;3-1(4)2(5)6/h2-9,15-16H,10H2,1H3;(H,3,4)(H,5,6)

InChI Key

RDJLRWODMHPSPH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC3=CC=CC=C3N2.C(=O)(C(=O)O)O

Origin of Product

United States

Synthetic Methodologies and Strategies for 2 4 Methylphenyl Indoline Oxalate

Retrosynthetic Analysis of the 2-(4-Methylphenyl)indoline Core

A retrosynthetic analysis of the 2-(4-methylphenyl)indoline core provides a logical framework for devising synthetic routes. The primary disconnection breaks the carbon-nitrogen bond and the C2-aryl bond, suggesting precursors such as a substituted 2-alkynylaniline or a 2-haloaniline and a corresponding styrene (B11656) or alkyne derivative. Another key disconnection involves the formation of the five-membered nitrogen-containing ring, which points towards well-established named reactions in indole (B1671886) and indoline (B122111) synthesis.

The target molecule, 2-(4-methylphenyl)indoline, can be conceptually disassembled into simpler, commercially available or readily synthesizable starting materials. Key disconnections include:

C2-Aryl Bond: Disconnecting the bond between the indoline C2 carbon and the 4-methylphenyl group suggests a nucleophilic indoline or indole precursor and an electrophilic tolyl source (or vice versa) via cross-coupling reactions.

Indoline Ring Formation: Breaking the N1-C2 and C3-C3a bonds of the indoline ring leads back to ortho-substituted anilines. For instance, an o-alkynylaniline can be a precursor for cyclization.

Indole Reduction: The indoline core can be accessed through the reduction of the corresponding 2-(4-methylphenyl)indole, which opens up the vast array of indole synthetic methods.

These retrosynthetic pathways form the basis for the synthetic strategies discussed in the following sections.

Classical and Modern Approaches to Indoline Ring Formation

The formation of the indoline ring is a pivotal step in the synthesis of 2-(4-methylphenyl)indoline. Both classical and contemporary methods offer viable routes to this heterocyclic system.

Fischer Indole Synthesis Variants for Indoline Precursors

The Fischer indole synthesis is a cornerstone in the synthesis of indoles, which can then be reduced to indolines. wikipedia.orgthermofisher.combyjus.com The classical approach involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org For the synthesis of a precursor to 2-(4-methylphenyl)indoline, one could envision reacting phenylhydrazine with 4-methylacetophenone. The resulting 2-(4-methylphenyl)indole can then be reduced to the target indoline using various reducing agents, such as sodium cyanoborohydride or through catalytic hydrogenation.

A modern variation of the Fischer indole synthesis, developed by Buchwald, utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones, expanding the scope of the reaction. wikipedia.org This method could be adapted to synthesize the required indole precursor.

Reaction Starting Materials Catalyst/Reagents Key Features
Classical Fischer Indole Synthesis Phenylhydrazine, 4-MethylacetophenoneBrønsted or Lewis acids (e.g., HCl, H₂SO₄, ZnCl₂) wikipedia.orgOne-pot synthesis is possible; formation of an intermediate arylhydrazone. thermofisher.combyjus.com
Buchwald Modification Aryl bromide, HydrazonePalladium catalyst wikipedia.orgBroader scope through cross-coupling. wikipedia.org

Madelung Synthesis and its Modern Adaptations for Indoline Derivatives

The Madelung synthesis offers another classical route, involving the intramolecular cyclization of an N-phenylamide at high temperatures with a strong base to form an indole. wikipedia.org To synthesize a precursor for 2-(4-methylphenyl)indoline, N-(2-ethylphenyl)-4-methylbenzamide could be subjected to these harsh conditions. However, the traditional Madelung synthesis is often limited by its requirement for high temperatures and strong bases. wikipedia.org

Modern adaptations have aimed to overcome these limitations. For instance, the use of organolithium reagents and modifications to the substrate can allow for milder reaction conditions. wikipedia.org A recent development employs a LiN(SiMe₃)₂/CsF system for a tandem Madelung indole synthesis, reacting methyl benzoates with N-methyl-o-toluidines to produce N-methyl-2-arylindoles in high yields under relatively milder conditions. organic-chemistry.org This approach could potentially be adapted for the synthesis of N-unsubstituted 2-arylindoles.

Method Starting Materials Reagents/Conditions Product Type
Classical Madelung Synthesis N-acyl-o-toluidine wikipedia.orgStrong base (e.g., NaOEt), high temperature (200-400 °C) wikipedia.org(Substituted) indoles wikipedia.org
Smith-Modified Madelung Synthesis 2-alkyl-N-trimethylsilyl anilines, Esters/Carboxylic acidsOrganolithium reagents wikipedia.orgSubstituted indoles wikipedia.org
LiN(SiMe₃)₂/CsF Mediated Tandem Synthesis Methyl benzoate, N-methyl-o-toluidineLiN(SiMe₃)₂, CsF, 110 °C organic-chemistry.orgN-methyl-2-arylindoles organic-chemistry.org

Palladium-Catalyzed Cyclization Reactions for Indoline Scaffolds

Palladium-catalyzed reactions have become a powerful tool for the synthesis of indoles and indolines due to their efficiency and functional group tolerance. nih.govnih.govrsc.org A common strategy involves the heteroannulation of o-haloanilines with alkynes. nih.gov For the synthesis of 2-(4-methylphenyl)indole, a precursor to the target indoline, this would involve the reaction of an o-haloaniline with 1-ethynyl-4-methylbenzene. This reaction typically proceeds via a Sonogashira cross-coupling followed by an intramolecular cyclization. rsc.org

Another powerful palladium-catalyzed method is the direct C-H arylation of indoles, which will be discussed in the regioselective functionalization section.

Reaction Type Starting Materials Catalyst System Key Advantages
Heteroannulation o-haloaniline, Terminal alkyne (e.g., 1-ethynyl-4-methylbenzene)Pd(PPh₃)₂Cl₂, CuI, Et₃N nih.govConvenient one-pot synthesis of 2-substituted indoles. nih.gov
Tandem Arylation of 2-allylaniline 2-allylaniline, Aryl bromidesPalladium catalyst nih.govOne-pot formation of N-aryl-2-benzylindolines. nih.gov

Photochemical and Electrochemical Methods for Indoline Synthesis

Photochemical and electrochemical methods represent emerging strategies for the synthesis of indoline scaffolds, often proceeding under mild conditions without the need for harsh reagents.

Photochemical Synthesis: Photochemically induced radical annulation reactions can be employed to construct the indoline ring. For example, the reaction between maleimides and N-alkyl anilines can proceed via an electron donor-acceptor (EDA) complex formation upon visible light irradiation, leading to tetrahydroquinoline derivatives, which are structurally related to indolines. nih.gov While not a direct synthesis of 2-(4-methylphenyl)indoline, these principles could inspire new synthetic routes.

Electrochemical Synthesis: Electrochemical methods offer a green and efficient alternative for constructing and functionalizing indole and indoline cores. The electrochemical oxidative dearomatization of 2-arylindoles can generate reactive intermediates that can be trapped by nucleophiles to form 2,2-disubstituted indolin-3-ones. nih.govx-mol.comresearchgate.net Although this leads to an oxidized form of the indoline ring, it highlights the potential of electrochemical methods in modifying the indoline scaffold. A visible-light-induced [4 + 1]-annulation strategy between alkyl aryl tertiary amines and diazoesters provides access to functionalized indolines without the need for metal catalysts or photocatalysts. acs.org

Regioselective Functionalization at the 2-Position of the Indoline Ring

A key challenge in the synthesis of 2-(4-methylphenyl)indoline is the regioselective introduction of the 4-methylphenyl group at the C2 position.

Direct C-H arylation of the indole ring has emerged as a powerful and atom-economical method. researchgate.netacs.orgproquest.com Palladium-catalyzed direct C2-arylation of free (N-H) indoles has been developed, often utilizing a norbornene-mediated C-H activation process, which exhibits high regioselectivity for the C2 position. researchgate.net This strategy allows for the direct coupling of an indole with an aryl halide, such as 4-bromotoluene (B49008) or 4-iodotoluene, to furnish the desired 2-arylindole, which can then be reduced to the indoline. The regioselectivity (C2 vs. C3) can be influenced by the choice of the palladium catalyst, ligands, and reaction conditions. acs.org

Nickel-catalyzed dearomative arylboration of indoles also provides a route to C2-borylated indolines, which can then undergo Suzuki-Miyaura coupling with a suitable aryl halide to introduce the 4-methylphenyl group. nih.gov The regioselectivity of the borylation is controlled by the N-protecting group on the indole. nih.gov

Method Substrate Reagent Catalyst/Mediator Key Outcome
Palladium-Catalyzed Direct C2-Arylation Free (N-H) indoleAryl halide (e.g., 4-iodotoluene)Pd(OAc)₂, Norbornene researchgate.netHigh regioselectivity for C2-arylation. researchgate.net
Nickel-Catalyzed Dearomative Arylboration N-protected indoleArylboronic acidNickel catalyst nih.govAccess to C2- and C3-borylated indolines. nih.gov

Once the 2-(4-methylphenyl)indoline base is synthesized, the formation of the oxalate (B1200264) salt is a straightforward acid-base reaction. Treatment of the indoline with a solution of oxalic acid in a suitable solvent, such as ethanol (B145695) or diethyl ether, will lead to the precipitation of 2-(4-methylphenyl)indoline oxalate.

Stereoselective Synthesis of Chiral 2-Substituted Indolines

The creation of chiral centers in 2-substituted indolines with high precision is a significant challenge in organic synthesis. Various methods have been developed to achieve this, including asymmetric catalysis, the use of chiral auxiliaries, and diastereoselective reactions.

Asymmetric Catalysis in Indoline Synthesis (e.g., Ir-photocatalytic radical cascade cyclization)

Asymmetric catalysis offers an efficient route to chiral indolines by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. One emerging technique is the use of iridium-based photocatalysts in radical cascade cyclizations. While a specific iridium-photocatalyzed protocol for the direct synthesis of 2-(4-Methylphenyl)indoline is not extensively detailed in the reviewed literature, the general principle involves the generation of a radical intermediate from a suitable precursor, which then undergoes a cyclization cascade guided by the chiral iridium complex.

This process is exemplified by the visible-light photoredox-catalyzed alkylation/arylative cyclization of N-acrylamides of N-substituted anilines. This method allows for the formation of five- and six-membered rings with an all-carbon quaternary stereocenter, demonstrating the potential of photocatalysis in constructing complex indoline scaffolds. nih.gov The reaction proceeds through the consecutive incorporation of alkyl- and aryl-carbogenic motifs across a carbon-carbon double bond. nih.gov Although not a direct synthesis of 2-(4-Methylphenyl)indoline, this highlights the capability of radical cascades in forming the core indoline structure. Further research into tailoring the starting materials and catalyst system could adapt this methodology for the synthesis of the target compound.

Chiral Auxiliary Approaches for Stereocontrol in Indoline Formation

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. Evans oxazolidinones and pseudoephedrine are well-established chiral auxiliaries that have been successfully employed in the synthesis of chiral compounds. williams.edunih.govyoutube.com

In the context of indoline synthesis, a chiral auxiliary can be attached to the nitrogen atom or a side chain of a precursor molecule. The steric bulk and conformational rigidity of the auxiliary then guide the approach of reagents, leading to the preferential formation of one diastereomer. For instance, the diastereoselective alkylation of an enolate derived from an N-acylindoline bearing a chiral auxiliary can establish the stereocenter at the 2-position.

Chiral AuxiliaryElectrophileDiastereomeric Ratio (d.r.)Reference
(1S,2S)-PseudoephenamineAlkyl Halide>19:1 nih.gov
Evans OxazolidinoneAllyl Iodide98:2 williams.edu

Diastereoselective Reactions for Building Molecular Complexity

Diastereoselective reactions are a powerful tool for constructing molecules with multiple stereocenters. In the synthesis of 2,3-disubstituted indolines, for example, controlling the relative stereochemistry of the substituents is crucial. This can be achieved through various strategies, including diastereoselective reductions and cycloaddition reactions.

One approach involves the diastereoselective reduction of a 2-substituted-3-iminoindole precursor. The existing stereocenter at the 2-position directs the hydride attack on the imine, leading to the formation of a specific diastereomer of the 2,3-disubstituted indoline. The choice of reducing agent and reaction conditions can significantly influence the diastereoselectivity of this transformation.

Another powerful method is the diastereoselective aldol (B89426) reaction using a chiral auxiliary. For instance, the use of a C2-symmetrical phenol (B47542) as a chiral auxiliary in the asymmetric aldol reaction of chiral acetates with various aldehydes provides aldol adducts with high enantioselectivity. nih.gov This approach allows for the controlled formation of two new stereocenters in a single step.

Synthesis of the Oxalate Salt: Mechanism and Optimization

Once the chiral 2-(4-Methylphenyl)indoline is synthesized, it is often converted into a salt to improve its stability, crystallinity, and handling properties. Oxalic acid is a common choice for forming salts with basic amines.

Stoichiometry and Purity Control in Oxalate Salt Formation

The formation of an amine oxalate salt is an acid-base reaction involving the transfer of a proton from the carboxylic acid groups of oxalic acid to the basic nitrogen atom of the amine. rsc.orgmasterorganicchemistry.comyoutube.com Oxalic acid is a dicarboxylic acid, meaning it can donate two protons. Therefore, the stoichiometry of the salt can be either 1:1 (amine:oxalic acid) or 2:1 (amine:oxalic acid), depending on the reaction conditions and the relative basicity of the amine.

Controlling the stoichiometry is crucial for obtaining a pure and well-defined salt. This is typically achieved by carefully controlling the molar ratio of the amine and oxalic acid used in the reaction. Titration methods can be employed to determine the exact stoichiometry of the resulting salt and to ensure its purity. The reaction is often carried out in a suitable solvent, and the desired salt precipitates out of the solution upon formation. The choice of solvent can influence the solubility of the starting materials and the product, thereby affecting the yield and purity of the salt.

Crystallization and Polymorphism Studies of the Oxalate Salt

Crystallization is a critical step in the purification of the oxalate salt and in obtaining a solid form with desired physical properties. The process involves dissolving the salt in a suitable solvent at an elevated temperature and then allowing it to cool slowly, leading to the formation of crystals. The choice of solvent, cooling rate, and presence of impurities can all affect the crystal size, shape, and purity. nih.gov

Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can exhibit different physical properties, such as melting point, solubility, and stability. Therefore, it is important to screen for and characterize the different polymorphic forms of this compound. youtube.comresearchgate.net

Polymorph screening is typically performed by crystallizing the salt from a variety of solvents under different conditions (e.g., fast vs. slow cooling, evaporation). researchgate.net The resulting solid forms are then analyzed using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to identify and characterize the different polymorphs. Single-crystal X-ray diffraction can provide definitive structural information for each polymorph. researchgate.netjournalspress.comnih.govmdpi.com

For example, a study on two new oxalate salts revealed different crystal systems and space groups, highlighting the structural diversity that can arise from the crystallization of amine oxalates. journalspress.com Another study on crystalline [DL-serH]2[ox]·2H2O compared the calculated X-ray powder pattern from single-crystal data with the measured pattern of the bulk material to confirm its phase purity. researchgate.net Such comparative analysis is essential in polymorphism studies.

One-Pot and Cascade Reactions for Expedited Synthesis of Indoline Derivatives

One-pot and cascade reactions represent an efficient approach to synthesizing complex molecules like indoline derivatives from simpler starting materials in a single synthetic operation, thereby enhancing atom economy and reducing waste. rsc.org These reactions often involve a series of intramolecular transformations, such as cyclizations and rearrangements, to construct the indoline scaffold.

A notable example of a cascade reaction leading to indoline synthesis is the palladium-catalyzed intramolecular C(sp2)-H amination. This method allows for the direct formation of the indoline ring from appropriately substituted β-arylethylamine precursors. rsc.org While not a one-pot reaction in the strictest sense of combining all initial reactants at once, the cascade nature of the cyclization from a single precursor streamlines the synthesis.

Furthermore, one-pot syntheses of related heterocyclic systems, such as indole-pyrrole hybrids, have been developed through formal [3+2] cycloadditions, highlighting the potential for applying similar strategies to the synthesis of substituted indolines. organic-chemistry.org The development of one-pot, four-component syntheses for N-substituted 2,4-diarylimidazoles also provides a conceptual framework for designing multicomponent approaches to 2-arylindolines. nih.gov

Multicomponent Reactions for the Formation of the Indoline Core

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. rsc.orgresearcher.life These reactions are highly convergent and offer a rapid route to diverse molecular scaffolds, including the indoline core.

While specific MCRs for the direct synthesis of 2-(4-methylphenyl)indoline are not extensively documented, the principles of MCRs can be applied. For instance, a three-component reaction involving an aniline (B41778), an aldehyde, and an alkene (a Povarov-type reaction) could theoretically be adapted to form the indoline skeleton. The strategic selection of a substituted aniline and p-tolualdehyde as starting materials could lead to the desired 2-(4-methylphenyl)indoline product.

The synthesis of various heterocyclic compounds through MCRs, such as 1,2,3-triazoles and pyrazolopyranopyrimidines, demonstrates the versatility of this approach. nih.gov The key to applying MCRs to the synthesis of 2-(4-methylphenyl)indoline lies in the careful design of the reaction components and the identification of a suitable catalyst to promote the desired bond formations.

Optimization of Reaction Conditions for Yield and Selectivity

The yield and selectivity of indoline synthesis are highly dependent on the reaction conditions. Careful optimization of parameters such as the catalyst, solvent, temperature, pressure, and reactant concentrations is crucial for achieving the desired outcome.

The choice of catalyst and associated ligands plays a pivotal role in the efficiency and selectivity of indoline synthesis, particularly in palladium-catalyzed reactions. rsc.org For the synthesis of 2-arylindolines, various palladium sources and ligands have been investigated.

In a study on the kinetic resolution of 2-arylindolines, n-butyllithium in the presence of the chiral ligand sparteine (B1682161) was used to achieve enantiomerically enriched products. beilstein-journals.org This highlights the importance of the base and chiral auxiliary in controlling stereoselectivity. For palladium-catalyzed C-H amination reactions to form indolines, catalysts such as Pd(OAc)₂ are commonly employed. rsc.org

The screening of different catalysts and ligands is a critical step in optimizing any new synthetic route. For instance, in the development of a palladium-catalyzed [4+1] annulation for indoline synthesis, various palladium(II) sources and Brønsted acids were likely screened to identify the optimal combination. rsc.org

Table 1: Catalyst and Ligand Effects in Related Indoline Syntheses

Catalyst PrecursorLigand/AdditiveReaction TypeKey FindingReference
Pd(OAc)₂Picolinamide (PA)Intramolecular C-H AminationPA group acts as an efficient directing group for C-H activation. rsc.org
n-BuLi(+)-SparteineKinetic ResolutionEnantiomerically enriched 2-arylindolines were obtained. beilstein-journals.org
Pd(II)/Brønsted AcidSulfoxonium Ylide[4+1] AnnulationCo-catalyzed system enables efficient indoline formation. rsc.org
Grignard Reagent-Bartoli Indole SynthesisTemperature optimization is crucial for this reaction on solid supports. google.com

In the kinetic resolution of 2-arylindolines, the reaction was studied at -78 °C to improve yields and enantiomeric ratios. beilstein-journals.org This low temperature was crucial for the configurational stability of the organolithium intermediate. For the Bartoli indole synthesis on a solid support, a systematic change in temperature revealed an optimal range between -20 and 0 °C for the specific Grignard reagent used. google.com In some multicomponent reactions for the synthesis of heterocyclic compounds, solvent-free conditions at elevated temperatures (e.g., 130 °C) have been found to be effective. nih.gov

The selection of an appropriate solvent is also critical. For instance, in the preparation of an indole oxalate salt, the free base was dissolved in isopropanol (B130326) before the addition of oxalic acid, also in isopropanol, to precipitate the desired salt.

Table 2: Influence of Solvent and Temperature on Indoline and Related Syntheses

Reaction TypeSolventTemperatureEffectReference
Kinetic Resolution of 2-ArylindolinesTHF-78 °CImproved yield and enantioselectivity. beilstein-journals.org
Bartoli Indole Synthesis on Solid SupportTHF-20 to 0 °COptimal temperature range for the reaction. google.com
Four-Component Imidazole SynthesisSolvent-free130 °CEfficient synthesis of functionalized imidazoles. nih.gov
Oxalate Salt FormationIsopropanolNot specifiedFacilitated precipitation of the oxalate salt.

While often less explored than catalyst, solvent, and temperature, pressure and reactant concentration can also significantly impact the outcome of a chemical reaction. According to Le Chatelier's principle, changes in pressure can shift the equilibrium of a reaction involving gaseous components. In the context of indoline synthesis, if any of the reactants or products are gaseous, or if a gas is evolved during the reaction, pressure can be a key variable to optimize. For reactions in the liquid phase, high pressure can be used to increase reaction rates, particularly for reactions with a negative activation volume.

Mechanistic Investigations of Chemical Transformations Involving 2 4 Methylphenyl Indoline Oxalate

Probing Reaction Pathways for the Formation of the Indoline (B122111) Scaffold

The synthesis of the 2-arylindoline scaffold, such as that in 2-(4-methylphenyl)indoline, can be achieved through various strategic pathways, often involving transition-metal-catalyzed C-H functionalization. One prominent method involves the palladium-catalyzed reaction of 2-phenylethylamines. nih.gov In this approach, an imine is formed in situ from the primary phenylethylamine to direct a C-H activation process, leading to the formation of the indoline ring. nih.gov

Another significant pathway is the reductive cyclization of aromatic nitro compounds. This method is a cornerstone for constructing the indole (B1671886) ring system, which can subsequently be reduced to the indoline scaffold. The reduction step can be accomplished using catalytic hydrogenation over catalysts like Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C). mdpi.com For the specific synthesis of 2-(4-Methylphenyl)indoline, this could involve the cyclization of a derivative formed from a reaction analogous to the Fischer indole synthesis, which uses an arylhydrazine and a ketone or aldehyde, followed by reduction. nih.govpharmaguideline.com

The Larock indole synthesis offers another versatile route, involving a palladium-catalyzed heteroannulation of an ortho-iodoaniline with a disubstituted alkyne. wikipedia.org By selecting the appropriate substituted alkyne, this method could be adapted to produce the 2-(4-methylphenyl)indole, which is then reduced to the target indoline. The mechanism proceeds through oxidative addition of the iodoaniline to Pd(0), alkyne insertion, and subsequent reductive elimination to form the indole ring. wikipedia.org

Furthermore, cobalt-catalyzed methods have emerged for indoline synthesis, proceeding through a cobalt(III)-carbene radical intermediate. This pathway utilizes the intramolecular 1,5-hydrogen atom transfer (1,5-HAT) within a radical intermediate to form the indoline structure. nih.gov

A summary of potential synthetic strategies is presented below:

Reaction Name Key Reactants General Mechanism Highlights Reference
Palladium-Catalyzed C-H Functionalization2-Phenylethylamine, 2-PyridinecarboxaldehydeIn situ imine formation directs C-H activation and cyclization. nih.gov
Reductive CyclizationSubstituted 2-nitrostyrene or similar precursorReduction of a nitro group followed by intramolecular cyclization. mdpi.com
Larock Indole Synthesis (followed by reduction)ortho-iodoaniline, 1-methyl-4-(prop-1-yn-1-yl)benzenePalladium-catalyzed annulation of an aniline (B41778) and an alkyne. wikipedia.org
Fischer Indole Synthesis (followed by reduction)Phenylhydrazine (B124118), 1-(p-tolyl)ethan-1-oneAcid-catalyzed rearrangement of an arylhydrazone. nih.gov
Cobalt-Catalyzed Radical Cyclizationo-aminobenzylidine N-tosylhydrazone derivativeFormation of a cobalt(III)-carbene radical followed by 1,5-hydrogen atom transfer. nih.gov

Understanding the Role of Catalysts in Indoline Synthesis

Catalysts are central to the efficient and selective synthesis of the indoline scaffold. Transition metals, particularly palladium, are extensively used. Palladium complexes are highly effective in mediating C-H functionalization reactions, which are crucial for forming the indoline ring from precursors like 2-phenylethylamines. nih.gov In these reactions, the palladium catalyst facilitates the activation of otherwise inert C-H bonds, enabling the intramolecular cyclization required to form the heterocyclic ring. nih.gov The catalytic cycle in Larock indole synthesis, for instance, involves the transition of palladium between the Pd(0) and Pd(II) oxidation states to facilitate oxidative addition and reductive elimination steps. wikipedia.org

Other transition metals such as rhodium, copper, and cobalt also play significant roles. nih.govthieme-connect.combeilstein-journals.org Cobalt catalysts, for example, can access radical pathways, offering a complementary approach to the more common two-electron processes catalyzed by palladium. nih.gov The choice of catalyst can significantly influence the reaction's efficiency, regioselectivity, and tolerance to various functional groups. beilstein-journals.org

Catalyst deactivation is a critical issue in industrial applications of indoline synthesis, impacting process efficiency and cost. In heterogeneous catalytic systems, such as the use of a bimetallic Palladium-Copper on carbon (Pd-Cu/C) catalyst for cascade reactions leading to indoles, deactivation can occur over multiple cycles. Studies have shown that the yield can decrease dramatically after just a few runs. beilstein-journals.org Leaching of one of the metallic components, such as copper, into the reaction solution has been identified as a primary cause of this deactivation. beilstein-journals.org

In other synthetic routes, catalyst deactivation can be mitigated by carefully controlling reaction conditions. For example, in certain indole syntheses, the slow addition of a reactant, such as an isocyanide, is employed to prevent the deactivation of the catalyst. thieme-connect.com The development of more robust and recyclable catalysts is an active area of research to address these challenges. beilstein-journals.org

Ligands play a crucial role in modulating the activity and selectivity of metal catalysts used in the synthesis and derivatization of indolines. The design of the ligand can determine the reaction rate and its selectivity, shifting the control of the reaction from the substrate to the catalyst itself. researchgate.net This phenomenon, known as ligand-accelerated catalysis, is pivotal in C-H functionalization reactions.

Different classes of ligands, including mono-N-protected amino acids (MPAAs), pyridones, and phosphines, have been shown to accelerate palladium-catalyzed reactions. researchgate.net For instance, in palladium-catalyzed C-H activation, the ligand coordinates to the metal center and participates directly in the C-H bond cleavage step, often through a concerted metalation-deprotonation mechanism. This not only lowers the activation energy of the reaction but can also dictate the regioselectivity of the functionalization on the indoline core. The use of specific ligands can enable functionalization at positions that are typically less reactive. acs.org An obvious ligand acceleration effect has been observed in certain dearomative cycloaddition reactions involving indole derivatives. acs.org

Kinetic Studies of Derivatization Reactions of the Indoline Core

Kinetic studies are essential for understanding the mechanisms of reactions involving the derivatization of the indoline core. These studies provide quantitative data on reaction rates, allowing for the determination of rate laws, reaction orders, and the identification of rate-limiting steps.

The determination of rate constants for reactions involving indoline derivatives often involves monitoring the concentration of reactants or products over time using techniques such as spectroscopy or chromatography. For enzyme-catalyzed reactions, such as the inhibition of tyrosinase by indole derivatives, kinetic analyses using Lineweaver-Burk plots can determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constants (Ki). researchgate.netnih.gov

Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms, particularly for identifying the involvement of specific bonds in the rate-determining step. nih.gov This is achieved by comparing the reaction rates of substrates containing different isotopes of an atom, typically hydrogen (¹H) versus deuterium (²H or D).

In reactions involving the indoline scaffold, KIEs can provide evidence for proton transfer steps. For example, a significant primary KIE (kH/kD > 2) is often indicative of a C-H, N-H, or O-H bond being broken in the rate-limiting step. rsc.org Studies on the acid-catalyzed hydrogen exchange at the C3-position of indoles have shown substantial KIEs (kH/kD = 4.5–6.3), supporting a mechanism where proton transfer is rate-limiting. rsc.org

Computational models have been used to study KIEs in reactions of indolin-2-ones. These studies show how the KIE value can vary with substituent changes on the aromatic ring, which in turn influences the symmetry of the proton transfer transition state. ic.ac.uk An inverse solvent isotope effect (kH2O/kD2O < 1) can also be a diagnostic feature, often attributed to an inverse solvent equilibrium isotope effect on a rapid equilibrium step that precedes the rate-limiting step. nih.gov

Below is a table summarizing computational data for the proton transfer from hydronium to substituted 1,3-dimethylindolin-2-ones, illustrating the effect of substituents on the calculated KIE.

Substituent ΔG‡ (kcal/mol) Calculated kH/kD (298K) Transition State C-H distance (Å) Transition State H-O distance (Å) Reference
6-nitro1.943.221.2561.417 ic.ac.uk
5-nitro1.823.651.2891.364 ic.ac.uk
H2.484.401.3261.316 ic.ac.uk
5-amino6.733.861.3371.304 ic.ac.uk
6-amino3.194.431.3491.291 ic.ac.uk

Elucidation of Reaction Intermediates and Transition States

Mechanistic understanding of chemical transformations involving 2-(4-Methylphenyl)indoline oxalate (B1200264) hinges on the identification and characterization of transient species, including reaction intermediates and transition states. Computational and experimental studies have provided significant insights into the pathways of indoline reactions. For instance, in palladium-catalyzed domino reactions, the stereochemistry of the final product can be dictated by the nature of the transition state. In certain asymmetric Heck insertion/amination reactions, favored and disfavored transition states for the indoline attack on a metal complex have been modeled, with the indoline molecule shown in a specific orientation relative to the catalyst and substrate. researchgate.net

In cascade reactions leading to complex tetracyclic indoline structures, the formation of key intermediates proceeds through specific transition states that govern the stereochemical outcome. For example, the formation of a 2,3-fused tetracyclic indoline can proceed through a six-membered cyclic transition state where bulky substituents occupy positions that minimize steric strain, such as an axial position, ensuring a cis-relative stereochemistry at the newly formed ring junction. acs.org

Density Functional Theory (DFT) studies have been employed to elucidate the C-H activation steps in rhodium-catalyzed reactions of indoles. These studies help in determining the energy barriers for activation at different positions of the indole ring, such as the C2 and C7 positions. The transition states for these activation steps are analyzed to understand the regioselectivity of the reaction, revealing that activation at the C2 position can be energetically more favorable. acs.org The oxalate anion itself can play a role in certain reaction mechanisms, particularly in photoredox catalysis, where alkyl oxalate salts can undergo single-electron transfer (SET) processes upon photo-excitation to generate alkyl radicals through decarboxylation. rsc.orgchim.it

Solvent Effects and Reaction Thermodynamics in Indoline Chemistry

The solvent environment can profoundly influence the course and efficiency of chemical reactions involving indoline derivatives. The choice of solvent can affect reaction rates, selectivity, and even the stability of intermediates. For example, in the photooxidation of indole derivatives, the reaction's quantum yield is highly dependent on the solvent. In protic solvents like methanol (B129727), the yield is significantly lower compared to aprotic solvents such as acetonitrile or n-hexane. nih.gov This photostabilization effect is attributed to the formation of hydrogen-bonded complexes between the indoline derivative and the protic solvent, which reduces the efficiency of triplet formation and subsequent singlet oxygen generation. nih.gov Furthermore, the development of green protocols has led to the exploration of bio-based solvents like Cyrene for C-H functionalization reactions of indoles, demonstrating efficient reactions at room temperature. acs.org Aqueous micellar media, using surfactants like TPGS-750-M, have also been employed for palladium-catalyzed cyclization reactions to synthesize 2-substituted indoles. mdpi.com

The thermodynamics of reactions involving the indoline core, particularly hydrogenation and dehydrogenation processes, are crucial for applications such as hydrogen storage. Thermochemical properties of indole derivatives, including 2-methylindoline, have been determined through high-precision combustion calorimetry and vapor pressure measurements. These studies provide essential data on enthalpies of formation, which are used to derive standard molar thermodynamic functions like entropy and Gibbs energy of formation. fau.deacs.org Research indicates that partially hydrogenated species, such as 2-methylindoline, have a thermodynamic tendency to undergo dehydrogenation, influencing their concentration in reaction mixtures under hydrogen release conditions. fau.deacs.orgacs.org

Table 1: Thermodynamic Properties of Indole and Related Derivatives at 298.15 K. acs.org
CompoundPhaseStandard Molar Enthalpy of Formation (ΔfHm°) (kJ·mol-1)Standard Molar Entropy (Sm°) (J·mol-1·K-1)
Indolecr104.7 ± 1.2161.5 ± 0.8
Indoleg188.5 ± 1.4361.3 ± 3.6
Indolinel18.6 ± 1.2223.1 ± 1.1
Indolineg80.8 ± 1.3383.9 ± 3.8
2-Methylindole (B41428)cr67.1 ± 1.3187.3 ± 0.9
2-Methylindoleg156.4 ± 1.5400.9 ± 4.0
2-Methylindolinel-22.9 ± 1.3252.0 ± 1.3
2-Methylindolineg41.8 ± 1.4422.3 ± 4.2

cr = crystalline; l = liquid; g = gas

Stereo- and Regiochemical Control Mechanisms in Indoline Synthesis

Controlling the stereochemistry and regiochemistry during the synthesis and functionalization of the indoline scaffold is paramount for accessing specific, structurally defined molecules. mdpi.com Various catalytic methods have been developed to achieve high levels of control, enabling the enantioselective and diastereoselective synthesis of complex indoline derivatives. nih.govorganic-chemistry.orgnih.gov For instance, directing group-assisted C-H activation is an effective strategy for the regiocontrolled functionalization of indolines, particularly at the C7 position, which is otherwise challenging to access. nih.govrsc.org The choice of catalyst and directing group can selectively furnish products functionalized at specific positions of the indoline ring. acs.orgrsc.org

Electronic and Steric Effects on Regioselectivity

The regioselectivity of chemical transformations on the indoline ring is governed by a delicate interplay of electronic and steric factors. mdpi.com The inherent nucleophilicity of the indole core typically directs electrophilic substitution to the C3 position. bhu.ac.in However, this outcome can be altered by modifying the electronic properties of the substrate or reagents.

Electronic Effects: The electron density at different positions of the indoline ring influences its reactivity. Electron-donating groups on the aromatic ring or the nitrogen atom can enhance the nucleophilicity of the molecule, while electron-withdrawing groups decrease it. researchgate.net In the regioselective synthesis of C6-alkylated indoles, for example, an imino exchange reaction can be used to introduce electron-donating alkyl groups on the nitrogen. This modification reduces the electronic bias that typically favors reaction at the C3 or C5 positions, thereby allowing steric factors to direct nucleophilic addition to the C5 position, which ultimately leads to the C6-alkylated indole product. rsc.org

Steric Effects: The size of substituents on the indoline nucleus, the reagents, and the catalyst ligands can sterically hinder attack at certain positions, thereby directing the reaction to less hindered sites. acs.org For C-H functionalization of indoles, the bulkiness of N-directing groups is a major factor in controlling selectivity between the C2 and C7 positions. acs.org Similarly, in the synthesis of C6-alkylated indoles, the steric hindrance of phosphonium ylide reagents makes nucleophilic addition at the C3 position difficult, favoring addition at the C5 position. rsc.org

Table 2: Factors Influencing Regioselectivity in Indoline/Indole Functionalization
Reaction TypeControlling FactorEffectFavored Position(s)Reference
C-H FunctionalizationSteric (Bulky N-directing group)Hinders approach to C2C7 acs.org
C-H FunctionalizationElectronic (Electron-deficient catalyst)Favors reaction at electron-rich C2C2 acs.org
C6-AlkylationElectronic (N-Alkyl group)Reduces electrophilicity at C3/C5C6 (after cyclization) rsc.org
C6-AlkylationSteric (Bulky P-ylide reagent)Hinders attack at C3C6 (after cyclization) rsc.org
Electrophilic SubstitutionInherent ElectronicsHighest electron density at C3C3 bhu.ac.in

Conformational Analysis of Transition States

The stereochemical outcome of many reactions is determined by the relative energies of diastereomeric transition states. Conformational analysis of these transition states, often aided by computational modeling, is crucial for understanding and predicting the stereoselectivity. In asymmetric reactions, chiral catalysts create a chiral environment that forces the reaction to proceed through a specific, lower-energy transition state.

For example, in a diastereoselective dearomative indole-C3-alkylation/aza-Friedel–Crafts cascade, the formation of a tetracyclic indoline proceeds via a six-membered cyclic transition state. To avoid high strain, a bulky benzyl (B1604629) group is forced into an axial orientation, which locks the conformation and ensures the formation of a product with cis-relative stereochemistry. acs.org Similarly, in asymmetric Heck reactions involving indoline, the enantioselectivity is explained by analyzing the favored and disfavored transition states for the nucleophilic attack of the indoline on the palladium complex. The steric interactions between the indoline, the substrate, and the chiral ligand (e.g., Kelliphite) dictate which transition state is lower in energy. researchgate.net The enantioselectivity of certain allylation reactions is also governed by steric repulsions involving substituents in a pseudoaxial position within a six-membered transition state. researchgate.net These analyses demonstrate that a detailed understanding of transition state conformations is key to rationalizing and designing highly stereoselective syntheses of indoline derivatives.

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation and Structural Confirmation Beyond Basic Identification

Application of High-Resolution Nuclear Magnetic Resonance Spectroscopy for Stereochemical Assignment and Conformational Analysis

High-resolution NMR spectroscopy stands as a cornerstone for the unambiguous structural elucidation of organic molecules in solution. For 2-(4-Methylphenyl)indoline oxalate (B1200264), a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is indispensable for assigning the proton (¹H) and carbon (¹³C) chemical shifts, confirming the connectivity of the indoline (B122111) and 4-methylphenyl moieties, and elucidating the stereochemistry and conformational preferences.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

The initial analysis begins with the acquisition of 1D ¹H and ¹³C NMR spectra. The ¹H spectrum provides information on the number of different types of protons and their electronic environments, while the ¹³C spectrum reveals the number of unique carbon atoms. However, for a molecule with the complexity of 2-(4-Methylphenyl)indoline, these 1D spectra are often insufficient for complete assignment due to potential signal overlap and the need to establish through-bond and through-space correlations.

To overcome these limitations, a series of 2D NMR experiments are employed:

Correlation SpectroscopY (COSY): This homonuclear correlation experiment is crucial for identifying proton-proton (¹H-¹H) coupling networks. For 2-(4-Methylphenyl)indoline, COSY spectra would reveal the connectivity between the protons on the indoline ring, for instance, the correlations between the protons at positions 2 and 3, and the aromatic protons on the benzene (B151609) ring of the indoline core.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). By analyzing the cross-peaks in an HSQC spectrum, each proton signal can be directly linked to its attached carbon atom, greatly simplifying the assignment of the ¹³C spectrum. For example, the proton at the chiral center (C2) would show a correlation to the C2 carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): This technique provides information about longer-range (typically 2-3 bonds) heteronuclear couplings (¹H-¹³C). HMBC is invaluable for piecing together the molecular skeleton by connecting fragments. For instance, it can show correlations between the protons of the 4-methylphenyl group and the carbons of the indoline ring, confirming their connectivity. It would also be instrumental in confirming the relative positions of substituents on both aromatic rings.

Nuclear Overhauser Effect SpectroscopY (NOESY): This experiment detects through-space correlations between protons that are in close proximity, providing critical information about the stereochemistry and conformation of the molecule. For 2-(4-Methylphenyl)indoline, NOESY can help determine the relative orientation of the 4-methylphenyl group with respect to the indoline ring. The presence or absence of NOE cross-peaks between specific protons can confirm the preferred conformation in solution.

2D NMR Technique Purpose for 2-(4-Methylphenyl)indoline Oxalate Analysis Expected Correlations
COSY Identify ¹H-¹H spin-spin coupling networks.Correlations between adjacent protons on the indoline ring and the 4-methylphenyl ring.
HSQC Correlate directly bonded ¹H and ¹³C nuclei.Cross-peaks for each C-H bond in the molecule.
HMBC Identify long-range ¹H-¹³C correlations (2-3 bonds).Correlations between the methyl protons and the aromatic carbons of the tolyl group; correlations between the indoline protons and the carbons of the fused benzene ring.
NOESY Determine through-space proximity of protons.Cross-peaks between protons on the 4-methylphenyl group and protons on the indoline ring, indicating their spatial arrangement.

Solid-State NMR for Polymorphic Forms of the Oxalate Salt

While solution-state NMR provides information about the molecule's structure in a solvated state, solid-state NMR (ssNMR) is a powerful tool for characterizing the compound in its crystalline form. Polymorphism, the ability of a substance to exist in two or more crystalline forms, can significantly impact the physical properties of a pharmaceutical compound. ssNMR can detect the presence of different polymorphic forms of this compound, as distinct crystal packing arrangements will lead to different chemical shifts and peak multiplicities in the ssNMR spectra. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are typically employed to obtain high-resolution ¹³C spectra of solid samples. Differences in the spectra between batches crystallized under different conditions could indicate the presence of polymorphs.

Utilizing Infrared and Raman Spectroscopy for Understanding Vibrational Modes and Functional Group Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups and the nature of intermolecular interactions, such as hydrogen bonding, which are critical in the oxalate salt.

In the analysis of this compound, IR spectroscopy would be particularly useful for identifying the characteristic stretching vibrations of the N-H group in the indoline ring, the C=O and C-O stretches of the oxalate counter-ion, and the various C-H and C=C stretching and bending modes of the aromatic rings. The position and shape of the N-H and C=O peaks can provide insights into the hydrogen bonding network within the crystal lattice.

Raman spectroscopy, on the other hand, is often more sensitive to non-polar bonds and symmetric vibrations. It would be particularly effective for observing the C=C stretching modes of the aromatic rings and the vibrations of the carbon skeleton. Comparing the IR and Raman spectra can provide a more complete picture of the vibrational landscape of the molecule, as some modes may be strong in one technique and weak or silent in the other, according to the rule of mutual exclusion for centrosymmetric molecules.

Spectroscopic Technique Key Vibrational Modes for this compound Information Gained
Infrared (IR) Spectroscopy N-H stretch, C=O stretch (oxalate), C-O stretch (oxalate), aromatic C-H stretch, C=C aromatic stretch.Identification of functional groups, information on hydrogen bonding.
Raman Spectroscopy Aromatic C=C ring breathing modes, C-H bending modes, skeletal vibrations.Complementary information on the carbon skeleton and symmetric vibrations.

Advanced Mass Spectrometry Techniques for Fragmentation Pathway Analysis and Isotopic Labeling Studies

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, offering a powerful tool for structural elucidation and confirmation of molecular weight.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is critical for determining the exact molecular formula of this compound. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, thus confirming the identity of the target molecule with high confidence.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

X-ray crystallography stands as the unequivocal method for determining the three-dimensional atomic arrangement of a crystalline solid. This powerful technique provides precise information on bond lengths, bond angles, and crystallographic symmetry, which is invaluable for confirming the structure of a synthesized compound and understanding its solid-state properties. For chiral molecules such as 2-(4-Methylphenyl)indoline, which exists as a racemic mixture unless a stereoselective synthesis is employed, single-crystal X-ray diffraction is the gold standard for determining the absolute stereochemistry of a resolved enantiomer.

Single crystal X-ray diffraction (SC-XRD) involves irradiating a single, well-ordered crystal with monochromatic X-rays. The resulting diffraction pattern is used to construct a three-dimensional electron density map of the molecule, from which the atomic positions can be determined with high precision.

While a specific, publicly available crystal structure for this compound was not identified in the surveyed literature, the analysis of related oxalate salts and indole (B1671886) derivatives provides a clear framework for what such a study would reveal. researchgate.netjournalspress.commdpi.commdpi.comnih.gov For instance, the analysis of a 2-methylimidazolium oxalate salt demonstrated the detailed hydrogen-bonding networks and the specific geometry of the oxalate anion within the crystal lattice. journalspress.com Similarly, crystallographic studies of various indole derivatives confirm the planarity of the indole ring system and define the spatial orientation of substituents. mdpi.commdpi.comnih.gov

A single crystal X-ray analysis of this compound would definitively confirm the ionic interaction between the protonated indoline nitrogen and the oxalate anion. It would also detail the conformation of the indoline and p-tolyl rings relative to each other. Crucially, for a chirally pure sample, the analysis would allow for the determination of the absolute configuration (R or S) at the C2 stereocenter. The resulting data would include precise unit cell dimensions, space group, and atomic coordinates.

To illustrate the typical data obtained from such an analysis, the crystallographic parameters for a related substituted indole compound, 4-Amino-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, are presented below. mdpi.com

Table 1: Representative Crystallographic Data for a Substituted Indole Derivative (Data is for 4-Amino-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione as an illustrative example) mdpi.com

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)6.23510(10)
b (Å)26.0156(4)
c (Å)12.4864(2)
β (°)93.243(2)
Volume (ų)2022.17(6)
Z8
Calculated Density (mg/m³)1.519

This table illustrates the type of data generated from a single crystal X-ray diffraction experiment. The values are specific to the cited compound and not this compound.

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze a polycrystalline or powdered sample. Instead of a single diffraction pattern from one crystal, PXRD produces a characteristic diffractogram representing the superposition of diffraction patterns from all randomly oriented crystallites in the bulk sample.

This technique is particularly useful for:

Phase Identification: The resulting PXRD pattern is a unique fingerprint for a specific crystalline phase. It can be used to confirm the identity of a bulk sample by comparing its pattern to a known standard or a calculated pattern from single-crystal data.

Purity Assessment: PXRD can detect the presence of crystalline impurities or different polymorphic forms within a sample.

Polymorphism Studies: Different crystal packing arrangements (polymorphs) of the same compound will produce distinct PXRD patterns.

For this compound, PXRD would be employed to ensure the homogeneity of the bulk synthesized material. Research on other indole-based compounds has successfully used high-resolution synchrotron powder X-ray diffraction to determine crystal structures when suitable single crystals could not be obtained. researchgate.net This approach confirms that PXRD is a powerful tool for the structural analysis of this class of compounds. The analysis would involve comparing the experimental diffractogram with a reference pattern to confirm the desired crystalline phase and rule out the presence of significant amounts of starting materials or undesired polymorphs.

Circular Dichroism and Optical Rotatory Dispersion for Chiral Analysis of 2-Substituted Indolines

Since 2-(4-Methylphenyl)indoline possesses a stereocenter at the C2 position, it is a chiral molecule. The enantiomers of chiral molecules interact differently with polarized light, a property that is exploited by chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD). biologic.netcreative-biostructure.comfiveable.me These methods are essential for characterizing the stereochemical properties of 2-substituted indolines.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. fiveable.me A CD spectrum is only observed for chiral molecules that possess a chromophore (a light-absorbing group) near the stereocenter. biologic.net The resulting spectrum is characterized by positive or negative peaks (known as Cotton effects) in the regions of absorption. The sign and intensity of these peaks are unique to a specific enantiomer, making CD an excellent tool for:

Confirming Chirality: A non-zero CD spectrum confirms the presence of a chiral molecule and that the sample is enantiomerically enriched.

Determining Absolute Configuration: By comparing the experimental CD spectrum to that of a known standard or to theoretical calculations, the absolute configuration (R or S) can often be assigned.

Studying Conformation: CD is sensitive to the solution-state conformation of molecules, providing insights into the spatial arrangement of the chromophore and the chiral center.

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. biologic.netmgcub.ac.in All chiral molecules exhibit optical rotation. An ORD spectrum plots this rotation versus wavelength. biologic.net Similar to CD, ORD spectra exhibit a phenomenon known as the Cotton effect near an absorption band, which appears as a characteristic S-shaped curve. biologic.net A positive Cotton effect (where rotation first increases then decreases with shorter wavelength) or a negative Cotton effect (the opposite behavior) is characteristic of a particular enantiomer. ORD is used to:

Quantify Optical Rotation: It provides the specific rotation of a compound at various wavelengths.

Assign Absolute Configuration: The shape and sign of the Cotton effect in an ORD curve can be correlated with the absolute stereochemistry of the molecule.

For 2-substituted indolines, both CD and ORD would provide critical information. The indole moiety and the p-tolyl group act as chromophores, allowing for analysis by these techniques. By measuring the CD or ORD spectrum of an enantiomerically enriched sample of 2-(4-Methylphenyl)indoline, one could confirm its optical purity and, through comparison with established rules or related compounds, deduce its absolute configuration.

Hyphenated Chromatographic Techniques (e.g., GC-MS, LC-MS) for Purity Assessment and By-product Identification in Complex Reaction Mixtures

The synthesis of this compound can result in a mixture containing the desired product, unreacted starting materials, intermediates, and side-products. Hyphenated chromatographic techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry, are indispensable for analyzing such complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for analyzing indoline derivatives. researchgate.net The sample is first separated by a High-Performance Liquid Chromatography (HPLC) system, and the eluting components are then directly introduced into a mass spectrometer for detection and identification. LC-MS/MS (tandem mass spectrometry) further enhances this by allowing for the fragmentation of selected ions, providing structural information that aids in the confident identification of compounds. researchgate.net

This technique is used for:

Purity Assessment: By integrating the peak area of the target compound and comparing it to the total area of all detected peaks, the purity of the sample can be accurately estimated.

By-product Identification: The mass spectrometer provides the molecular weight of each separated component. Fragmentation patterns from MS/MS analysis help to elucidate the structures of unknown impurities and by-products, which is crucial for optimizing reaction conditions.

A typical LC-MS method for analyzing the product of an indoline synthesis would utilize a reverse-phase C18 column with a gradient elution of water and an organic solvent like methanol (B129727) or acetonitrile, often with a formic acid additive to improve ionization.

Table 2: Representative LC-MS/MS Parameters for Analysis of Indole Derivatives researchgate.netscielo.org.za

ParameterDescription/Value
Chromatography
ColumnC18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile or Methanol + 0.1% Formic Acid
Flow Rate0.2 - 0.4 mL/min
Injection Volume1 - 10 µL
Mass Spectrometry
Ionization SourceElectrospray Ionization (ESI), Positive Mode
Analysis ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (M+H)⁺m/z for 2-(4-Methylphenyl)indoline
Product IonsCharacteristic fragments for structural confirmation
Capillary Voltage~3000-4000 V
Source Temperature~120-150 °C

This table provides typical, not specific, parameters for the analysis of indole derivatives based on published methods.

When a chiral synthesis is performed, or a racemic mixture is resolved, it is essential to determine the enantiomeric excess (e.e.), which is a measure of the purity of one enantiomer over the other. Chiral chromatography is the most widely used method for this purpose. dtu.dk

This technique uses a chiral stationary phase (CSP) in an HPLC column. aps.org The CSP is itself enantiomerically pure and interacts differently with the two enantiomers of the analyte. This differential interaction causes the two enantiomers to travel through the column at different rates, resulting in their separation into two distinct peaks in the chromatogram. The enantiomeric excess can then be calculated from the relative areas of the two peaks.

Various types of CSPs are available, including those based on polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins. For the analysis of 2-(4-Methylphenyl)indoline, a screening of different chiral columns and mobile phase compositions would be performed to achieve baseline separation of the (R) and (S) enantiomers.

During the development of a synthetic route, it is often necessary to isolate and characterize reaction intermediates to understand the reaction mechanism or to troubleshoot a problematic step. Preparative High-Performance Liquid Chromatography (Prep HPLC) is a powerful technique for isolating pure compounds from a reaction mixture.

Unlike analytical HPLC, which focuses on identification and quantification using small amounts of sample, preparative HPLC is designed to handle larger quantities. The goal is to collect the fractions corresponding to the desired intermediate(s) for subsequent spectroscopic analysis (e.g., NMR, MS) or for use in further reactions. The principles are the same as analytical HPLC, but it utilizes larger columns, higher flow rates, and larger sample injection volumes. Following the collection of fractions, the solvent is removed, typically by evaporation, to yield the purified compound. This technique would be invaluable for isolating key intermediates in a multi-step synthesis of this compound.

Computational and Theoretical Chemistry Studies of 2 4 Methylphenyl Indoline Oxalate

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Detailed investigations using Density Functional Theory (DFT) are a cornerstone of modern computational chemistry, providing deep insights into the electronic characteristics of molecules. These calculations can elucidate the distribution of electron density, the nature of chemical bonds, and the energies of molecular orbitals.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's stability and reactivity. A large gap generally implies high stability and low reactivity, while a small gap suggests the molecule is more prone to chemical reactions. For 2-(4-Methylphenyl)indoline oxalate (B1200264), specific data on the HOMO-LUMO gap is not available.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is crucial for understanding hyperconjugative and resonance effects that contribute to molecular stability. Specific NBO analysis for 2-(4-Methylphenyl)indoline oxalate has not been reported in the available literature.

Quantum Chemical Calculations for Reaction Mechanism Simulation and Transition State Prediction

Quantum chemical calculations are powerful tools for simulating reaction pathways and predicting the structures of transient intermediates and transition states. This allows for a theoretical understanding of reaction kinetics and mechanisms at a molecular level.

Energy Profiles and Reaction Path Calculations

By mapping the potential energy surface of a reaction, computational chemists can trace the most likely reaction pathway. This involves calculating the energies of reactants, intermediates, transition states, and products. Such energy profiles provide a quantitative description of the energetic barriers and driving forces of a chemical transformation. No such studies have been published for this compound.

Activation Energy and Reaction Rate Predictions

From the calculated energy profile, the activation energy—the energy barrier that must be overcome for a reaction to occur—can be determined. This value is fundamental to predicting the rate of a chemical reaction. Without specific studies on this compound, these parameters remain unknown for this compound.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Molecular Dynamics (MD) simulations offer a way to observe the motion of atoms and molecules over time. This technique is invaluable for studying the conformational flexibility of molecules and their interactions with surrounding solvent molecules, providing a dynamic perspective on molecular behavior. There are currently no published MD simulation studies specifically examining this compound.

Explicit and Implicit Solvent Models

In computational chemistry, the effect of a solvent on a solute's properties can be modeled using either explicit or implicit solvent models.

Explicit solvent models treat individual solvent molecules as distinct entities interacting with the solute. This approach provides a highly detailed and accurate picture of the solute-solvent interactions, including specific hydrogen bonds and local solvent structuring. For this compound, an explicit model, often studied using molecular dynamics (MD) or Monte Carlo (MC) simulations, would involve surrounding the ion pair with a large number of water or other solvent molecules. This allows for the direct observation of how the solvent molecules arrange themselves around the cationic 2-(4-Methylphenyl)indoline and the anionic oxalate, and how these interactions influence the conformational flexibility and stability of the solute.

Free Energy Perturbation Methods

Free Energy Perturbation (FEP) is a powerful computational technique used to calculate the free energy difference between two states. It is particularly useful for studying the effects of molecular modifications or changes in the environment on the stability of a system.

In the context of this compound, FEP could be employed to:

Study Binding Affinities: Calculate the relative binding free energy of different indoline (B122111) derivatives to a biological target, which is crucial in drug design.

Analyze Solvation Effects: Determine the free energy of transferring the compound from a vacuum or a nonpolar solvent to water, providing a quantitative measure of its hydrophilicity or lipophilicity.

Investigate Conformational Changes: Calculate the free energy difference between different conformational isomers of the 2-(4-Methylphenyl)indoline cation, helping to identify the most stable conformations in solution.

The FEP method involves a series of simulations where the system is gradually transformed from an initial state to a final state, and the free energy change is calculated at each step.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational methods are instrumental in predicting and interpreting the spectroscopic data of molecules.

GIAO Method for NMR Chemical Shift Prediction

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. gaussian.comnih.gov This method effectively addresses the issue of gauge-origin dependence, providing accurate predictions of the magnetic shielding tensors of atomic nuclei. gaussian.comresearchgate.net

For this compound, the GIAO method, typically employed with Density Functional Theory (DFT) calculations, can predict the ¹H and ¹³C NMR chemical shifts. nih.govnih.gov The process involves:

Optimizing the molecular geometry of the compound, often at a specific level of theory like B3LYP with a suitable basis set (e.g., 6-311G). nih.gov

Performing GIAO calculations on the optimized structure to obtain the absolute magnetic shielding values for each nucleus. researchgate.net

Calculating the chemical shifts by referencing the computed shielding values to a standard, such as Tetramethylsilane (TMS).

The predicted NMR spectra are invaluable for confirming the molecular structure and for assigning the signals in experimentally obtained spectra. A multi-standard approach, using references like methanol (B129727) for sp³ carbons and benzene (B151609) for sp² carbons, can sometimes yield more accurate results than relying solely on TMS. conicet.gov.ar

Below is a hypothetical table of predicted ¹³C NMR chemical shifts for this compound, illustrating the type of data generated from GIAO calculations.

Table 1: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound using the GIAO Method

Atom Type Predicted Chemical Shift (ppm)
Indoline C2 65.8
Indoline C3 45.2
Indoline Aromatic C 110-150
4-Methylphenyl Aromatic C 125-140
4-Methylphenyl CH₃ 21.1
Oxalate C=O 161.5

Note: These are illustrative values and would need to be calculated for the specific optimized geometry of the compound.

Vibrational Frequency Analysis for IR and Raman Spectra

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Computational vibrational frequency analysis, typically performed using DFT, can predict these spectra with a high degree of accuracy. nih.gov

For this compound, the calculation would involve:

Optimizing the molecular geometry to find a stable energy minimum.

Calculating the second derivatives of the energy with respect to the nuclear positions (the Hessian matrix).

Diagonalizing the Hessian matrix to obtain the vibrational frequencies and their corresponding normal modes.

The predicted frequencies can then be correlated with experimental IR and Raman spectra to assign specific bands to particular molecular vibrations, such as C-H stretches, N-H bends, C=O stretches from the oxalate, and aromatic ring vibrations. This analysis is crucial for confirming the presence of functional groups and for understanding the molecule's structural dynamics. nih.gov

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups in this compound

Vibrational Mode Predicted Frequency (cm⁻¹)
N-H Stretch (Indoline) 3350
Aromatic C-H Stretch 3050-3100
Aliphatic C-H Stretch 2850-2960
C=O Stretch (Oxalate) 1720, 1680
C=C Stretch (Aromatic) 1600, 1490
C-N Stretch 1250

Note: These are illustrative values. Actual calculations may include scaling factors to better match experimental data.

Time-Dependent DFT (TD-DFT) for UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic excitation energies and oscillator strengths of molecules, which correspond to the absorption bands in UV-Vis spectra. mdpi.com

The application of TD-DFT to this compound would allow for the prediction of its electronic absorption spectrum. researchgate.net The calculation provides information on the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π→π* or n→π* transitions). mdpi.com This is particularly useful for understanding the compound's color, photostability, and potential applications in materials science or as a chromophore. The choice of functional and the inclusion of solvent effects can significantly impact the accuracy of the predicted spectra. researchgate.net

Table 3: Hypothetical Predicted UV-Vis Absorption Maxima for this compound using TD-DFT

Transition Predicted λmax (nm) Oscillator Strength (f)
S₀ → S₁ 295 0.45
S₀ → S₂ 260 0.21

Note: These are illustrative values and are highly dependent on the computational level of theory and solvent model used.

Charge Distribution and Molecular Electrostatic Potential Surface Analysis (MEP)

Understanding the charge distribution within a molecule is fundamental to predicting its reactivity and intermolecular interactions.

Charge distribution analysis , often performed using methods like Mulliken population analysis, provides a way to assign partial charges to each atom in the molecule. This helps in identifying electron-rich and electron-deficient sites.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.netresearchgate.net It is an invaluable tool for predicting how a molecule will interact with other chemical species. chemrxiv.orgnih.gov

Negative potential regions (typically colored red or yellow) indicate areas of high electron density, such as those around electronegative atoms (e.g., oxygen and nitrogen). These regions are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors. nih.govajchem-a.com

Positive potential regions (typically colored blue) indicate areas of lower electron density, often around hydrogen atoms bonded to electronegative atoms. These sites are prone to nucleophilic attack. chemrxiv.org

For this compound, an MEP analysis would reveal the reactive sites on both the cation and the anion. The oxygen atoms of the oxalate would exhibit a strong negative potential, making them prime sites for interaction with electrophiles or for forming strong hydrogen bonds. The nitrogen atom of the indoline ring would also show a negative potential. researchgate.net The hydrogen atom on the indoline nitrogen and the aromatic protons would be associated with positive electrostatic potential. This detailed map of electrostatic potential is crucial for understanding the non-covalent interactions that govern the crystal packing of the compound and its interactions with biological macromolecules.

Docking Studies for Chemical Interactions (e.g., with catalysts, supramolecular assemblies)

Computational docking studies are powerful tools for elucidating the non-covalent interaction patterns between a ligand, such as this compound, and a host molecule, which can be a catalyst or a component of a supramolecular assembly. These studies provide valuable insights into the binding modes, affinities, and the specific molecular forces driving the interaction. While specific docking studies on this compound are not extensively documented in publicly available literature, the well-established principles of molecular recognition and the known chemistry of related indoline and oxalate compounds allow for the modeling of potential interactions.

Ligand-Catalyst Interaction Modeling

The synthesis of 2-arylindolines often involves catalytic processes. nih.gov Molecular docking can be employed to model the interaction between the indoline precursor or the final product and the catalyst. This modeling helps in understanding the catalytic mechanism, enantioselectivity (in the case of chiral catalysts), and the factors influencing catalyst efficiency and turnover.

For instance, in syntheses utilizing metal-based catalysts, docking studies can reveal the coordination geometry of the indoline nitrogen or the π-system of the aromatic rings with the metal center. In the case of 2-phenylindole (B188600) derivatives, docking has been used to understand their fit within enzyme active sites, which can be analogous to the active site of a synthetic catalyst. ymerdigital.comnih.gov The binding interactions typically involve hydrogen bonds, and π-π stacking interactions between the indole (B1671886) moiety and aromatic residues of the binding site. ymerdigital.com

In a hypothetical docking study of 2-(4-Methylphenyl)indoline with a catalyst, key interactions would likely involve:

Coordination: The nitrogen atom of the indoline ring could coordinate to a metal center of the catalyst.

Hydrogen Bonding: The N-H group of the indoline can act as a hydrogen bond donor.

π-Interactions: The phenyl and methylphenyl rings can engage in π-π stacking or cation-π interactions with the catalyst.

A plausible mechanism for the synthesis of related diindolylmethanes involves the initial reaction of a catalyst with a benzaldehyde (B42025) derivative, followed by interaction with the indole. nih.gov A similar pathway could be envisioned for indoline derivatives, where docking could elucidate the binding of the reactants to the catalyst surface or active site.

Table 1: Potential Ligand-Catalyst Interactions for 2-(4-Methylphenyl)indoline

Interaction TypePotential Interacting Group on LigandPotential Interacting Group on Catalyst
CoordinationIndoline NitrogenMetal Center (e.g., Pd, Ru, Cu)
Hydrogen BondingIndoline N-HLewis basic sites, Anionic ligands
π-π StackingPhenyl and 4-Methylphenyl ringsAromatic ligands on the catalyst
HydrophobicMethyl group, Aromatic ringsAlkyl groups, Hydrophobic pockets

This table is a hypothetical representation of potential interactions based on the chemical structure of the compound and general principles of catalysis.

Supramolecular Host-Guest Recognition (if applicable)

The principles of supramolecular chemistry, which focus on non-covalent interactions, are relevant to understanding how this compound might interact with host molecules. rsc.org The oxalate counter-ion itself is a well-known guest for various synthetic host systems.

Host-Guest Chemistry of the Indoline Moiety:

The indoline scaffold can participate in host-guest interactions through hydrogen bonding via its N-H group and π-π stacking involving its aromatic rings. Bis(indole) derivatives have been shown to form double helical structures and supramolecular channels through hydrogen bonding and anion coordination. nih.gov This demonstrates the inherent ability of the indole/indoline framework to engage in complex supramolecular self-assembly.

Recognition of the Oxalate Anion:

The oxalate dianion is a particularly interesting guest due to its geometry and charge. It can be recognized by host molecules that possess complementary binding sites. For example, protonated azacryptands have been shown to encapsulate oxalate with high affinity, driven in part by π-stacking interactions between the C=O groups of the oxalate and aromatic rings of the host. nih.gov

Hypothetical Host-Guest System with this compound:

A hypothetical supramolecular host designed to recognize this compound could feature:

A cavity lined with aromatic panels to engage in π-π stacking with the phenyl and methylphenyl groups of the indoline cation.

A hydrogen bond donor/acceptor site to interact with the indoline N-H group.

A positively charged or Lewis acidic region to bind the oxalate anion.

Docking studies would be instrumental in designing and evaluating such a host. The calculations could predict the binding energy, the preferred orientation of the guest within the host's cavity, and the specific intermolecular contacts responsible for recognition.

Table 2: Potential Supramolecular Host-Guest Interactions

Guest MoietyHost FeatureDominant Interaction Type(s)
2-(4-Methylphenyl)indoline CationAromatic cavity, Hydrogen bond acceptorπ-π stacking, Cation-π interactions, Hydrogen bonding (N-H•••A)
Oxalate AnionPositively charged pocket, Hydrogen bond donorsElectrostatic interactions, Hydrogen bonding (C=O•••H-D)

This table presents a hypothetical scenario for the recognition of the individual components of this compound by a supramolecular host, based on established principles of host-guest chemistry.

Chemical Reactivity and Derivatization of the 2 4 Methylphenyl Indoline Core

Electrophilic Aromatic Substitution Reactions on the Phenyl and Indoline (B122111) Moieties.xmu.edu.cn

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. masterorganicchemistry.commasterorganicchemistry.com In the context of 2-(4-methylphenyl)indoline, both the phenyl ring and the benzene (B151609) ring of the indoline core can undergo EAS, although their reactivity is influenced by the existing substituents. The amino group of the indoline is a strong activating group, directing incoming electrophiles to the ortho and para positions (C5 and C7). libretexts.orglibretexts.org Conversely, the reactivity of the 4-methylphenyl group is also enhanced by the electron-donating methyl group.

Halogenation, Nitration, and Sulfonation

Halogenation: The introduction of halogen atoms onto the aromatic rings of 2-(4-methylphenyl)indoline can be achieved using standard halogenating agents. Due to the high reactivity of arylamines towards electrophilic substitution, direct bromination can lead to multiple substitutions. libretexts.org For instance, the reaction of similar arylamines with aqueous bromine can result in di- and tri-bromo products. libretexts.org To achieve more controlled monohalogenation, milder conditions or protecting group strategies may be necessary. The use of N-bromosuccinimide (NBS) is a common method for the bromination of indoles and related compounds. researchgate.net

Nitration: Direct nitration of arylamines like the indoline moiety with strong acids such as nitric acid can lead to oxidative decomposition and the formation of tarry by-products. libretexts.orglibretexts.org A common strategy to circumvent this is to first protect the amino group. Acetylation of the indoline nitrogen to form an amide attenuates the activating effect of the amino group, allowing for more controlled nitration, typically at the para position (C5). libretexts.orglibretexts.org The acetyl protecting group can then be removed by hydrolysis.

Sulfonation: The sulfonation of the 2-(4-methylphenyl)indoline core can be accomplished using reagents like sulfuric acid. A notable reaction involves the treatment of indole (B1671886) with aqueous ethanolic sodium bisulfite to form sodium indoline-2-sulfonate. mdma.ch This intermediate, being a substituted aniline (B41778), undergoes electrophilic substitution, such as sulfonation, at the 5-position. Subsequent treatment with a base can regenerate the substituted indole. mdma.ch

Friedel-Crafts Alkylation and Acylation

Friedel-Crafts reactions are pivotal for forming new carbon-carbon bonds on aromatic rings. wikipedia.org These reactions involve an electrophilic attack by a carbocation (alkylation) or an acylium ion (acylation) on the aromatic substrate, typically in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.orgnrochemistry.comsigmaaldrich.com

Alkylation: The Friedel-Crafts alkylation of the 2-(4-methylphenyl)indoline core is complicated by a few factors. Firstly, the amino group of the indoline can react with the Lewis acid catalyst, forming a complex that deactivates the ring towards further electrophilic substitution. libretexts.org This makes Friedel-Crafts reactions generally unsuccessful on arylamines. libretexts.orglibretexts.org Additionally, the alkylated product is often more reactive than the starting material, which can lead to polyalkylation. libretexts.org Carbocation rearrangements are also a common issue, potentially leading to a mixture of products. libretexts.orglibretexts.org

Acylation: Friedel-Crafts acylation is generally a more controlled reaction than alkylation. nrochemistry.com The acyl group introduced is electron-withdrawing, which deactivates the aromatic ring and prevents further acylation reactions. nrochemistry.com However, similar to alkylation, the reaction is often incompatible with arylamines due to the interaction between the amino group and the Lewis acid catalyst. libretexts.org To perform a Friedel-Crafts acylation on the indoline ring, protection of the nitrogen is typically required.

Nucleophilic Additions and Substitutions Involving the Indoline Nitrogen and Carbonyl Groups (if applicable)nih.govmasterorganicchemistry.com

The nitrogen atom of the indoline ring and any carbonyl groups present in its derivatives are key sites for nucleophilic reactions.

N-Functionalization and Protecting Group Strategies on the Indoline Nitrogenresearchgate.netrsc.org

The secondary amine of the indoline core is nucleophilic and can be readily functionalized. This N-functionalization is crucial for introducing various substituents and for protecting the nitrogen during other synthetic transformations.

N-Alkylation and N-Acylation: The indoline nitrogen can be alkylated or acylated using appropriate electrophiles. For instance, N-acylation can be achieved using acyl chlorides or anhydrides. This is often done to protect the nitrogen.

Protecting Groups: A variety of protecting groups can be employed for the indoline nitrogen to modulate its reactivity and to prevent unwanted side reactions. Some common protecting groups for indoles and indolines include:

tert-Butoxycarbonyl (Boc): The Boc group is widely used and can be introduced by reacting the indoline with di-tert-butyl dicarbonate (B1257347) (Boc₂O). nih.govresearchgate.net It is stable under many reaction conditions and can be removed with acid. whiterose.ac.uk

Benzenesulfonyl and p-Toluenesulfonyl (Ts): These sulfonyl groups are robust and can be introduced using the corresponding sulfonyl chlorides. researchgate.net

[2-(Trimethylsilyl)ethoxy]methyl (SEM): This group is another option for protecting the indole nitrogen. acs.org

p-Methoxybenzyl (PMB): The PMB group can be used as a protecting group and can be removed by oxidation with DDQ or by treatment with trifluoroacetic acid. clockss.orgtib.eu

The choice of protecting group depends on the specific reaction conditions and the desired synthetic outcome.

Reactions at Carbonyl Centers (if present in derivatives)

Derivatives of 2-(4-methylphenyl)indoline that contain carbonyl groups, such as those introduced via Friedel-Crafts acylation or present in N-acyl derivatives, can undergo a range of nucleophilic addition and substitution reactions. libretexts.orgyoutube.com

Nucleophilic Addition: Carbonyl groups can be attacked by various nucleophiles. For instance, reduction with a hydride source like lithium aluminum hydride (LiAlH₄) can reduce a carbonyl group to a methylene (B1212753) group. libretexts.org

Reactions with Organometallic Reagents: Grignard reagents and organolithium reagents can add to carbonyl centers to form alcohols. libretexts.org

Formation of Imines and Enamines: If a carbonyl group is introduced at a position adjacent to the indoline nitrogen, it can potentially react to form imines or enamines.

Oxidation and Reduction Reactions of the Indoline Ring Systemlibretexts.org

The indoline ring system can undergo both oxidation and reduction reactions, leading to different heterocyclic structures.

Oxidation: The oxidation of 2-arylindolines can lead to various products depending on the oxidant and reaction conditions.

Oxidation of 2-arylindoles with reagents like oxone can yield 2-arylbenzoxazinones. rsc.orgresearchgate.net

Biocatalytic oxidation of 2-arylindoles using flavin-dependent monooxygenases can stereoselectively produce 3-hydroxyindolenines. nih.govnih.gov This method offers a way to overcome challenges like overoxidation and rearrangements often seen with chemical oxidants. nih.govnih.gov

Oxidation of indoles can also lead to the formation of 2-oxindoles using reagents like N-bromosuccinimide (NBS) or meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net

Reduction: The reduction of the indoline ring or its derivatives can be achieved using various reducing agents.

The reduction of 3-acyl derivatives of 2-methylindole (B41428) shows that the outcome depends on the substituent and the reducing agent. For aryl-substituted acyl groups, hydrogenolysis is the main reaction. rsc.org

The nitro group, if introduced onto the aromatic ring, can be reduced to an amino group. libretexts.orglibretexts.org This transformation is significant as it changes a deactivating group into a strongly activating one. libretexts.orglibretexts.org

Dehydrogenation to Indole Derivatives

The conversion of the indoline core to the corresponding aromatic indole is a common and synthetically valuable transformation. This aromatization, or dehydrogenation, can be achieved using various reagents and conditions. A widely used method involves palladium-based catalysts. For instance, unprotected 2-alkynylanilines can be cyclized to 2-substituted indoles using palladium(II) acetate (B1210297) (Pd(OAc)₂) as the sole catalyst in a TPGS-750-M water solution. nih.gov This process highlights a green chemistry approach, leveraging aqueous micellar conditions to facilitate the reaction. nih.gov

The reaction is sensitive to the heating method; in many cases, conventional heating provides better yields than microwave irradiation, which can sometimes lead to the formation of by-products. nih.gov A tandem Sonogashira coupling followed by cyclization can also be accomplished in this aqueous environment using a palladium catalyst system like Pd(OAc)₂ with the XPhos ligand. nih.gov

Table 1: Representative Dehydrogenation/Aromatization Conditions

Starting Material TypeCatalyst/ReagentSolvent/ConditionsProduct Type
2-AlkynylanilinePd(OAc)₂3% TPGS-750-M in H₂O, 80°C2-Substituted Indole
Iodoaniline and AlkynePd(CH₃CN)₂Cl₂ / XPhos3% TPGS-750-M in H₂O, Microwave 80°C2-Substituted Indole

Ring Opening and Rearrangement Reactions

The indoline ring system can undergo ring-opening and rearrangement reactions, typically under acidic conditions. These reactions can lead to significant structural reorganization. For example, diastereoisomeric 2-alkyl(or phenyl)-2-phenyl-3-hydroxy-2,3-dihydroindoles, when treated with acid, eliminate water and undergo a rearrangement where a group from the C2 position migrates to the C3 position. rsc.org The migratory aptitude follows the order: benzyl (B1604629) > phenyl > alkyl, leading to the quantitative formation of 2,3-disubstituted indoles. rsc.org

In other cases, acid-catalyzed rearrangements can be more complex. Heating certain aryliminoindoline derivatives in an ethanol-hydrochloric acid solution can lead to rearrangements yielding 3,3'-bi-indolyls and other products. rsc.org The specific pathway and final product are highly dependent on the substitution pattern of the indoline derivative. rsc.org Furthermore, the Claisen rearrangement of 3-indolyl alcohols has been explored as a method to generate indolines with a fully substituted C2 position, demonstrating a dearomative pathway that installs new carbon fragments. nih.gov

Functional Group Interconversions at the 2-Position and Aromatic Ring

Functional group interconversion is a key strategy for diversifying the 2-(4-methylphenyl)indoline core. fiveable.mefiveable.meimperial.ac.ukslideshare.net This involves modifying existing functional groups or introducing new ones onto the aromatic rings or at the 2-position of the indoline.

Modifications of the 4-Methylphenyl Substituent

The methyl group of the 4-methylphenyl (tolyl) substituent is a handle for further functionalization. Standard benzylic position reactions can be applied here. For instance, oxidation reactions can convert the methyl group into a formyl group (aldehyde) or a carboxyl group (carboxylic acid), providing a new point for diversification, such as amide or ester formation. Benzylic bromination, using reagents like N-bromosuccinimide (NBS) under radical initiation, can introduce a bromine atom, which can then be displaced by various nucleophiles to install a wide range of functionalities.

Introduction of Other Substituents on the Indoline or Phenyl Rings

The benzene ring of the indoline moiety is activated towards electrophilic aromatic substitution, typically at the 5-position due to the activating effect of the nitrogen atom. Standard electrophilic substitution reactions such as nitration (using nitric acid and sulfuric acid), halogenation (with reagents like Br₂ or Cl₂), and Friedel-Crafts acylation or alkylation can introduce a variety of substituents. These newly introduced groups can then serve as handles for further modifications. For example, a nitro group can be reduced to an amine, which can then be diazotized or acylated. A halogen atom can participate in cross-coupling reactions.

Formation of Novel Heterocyclic Systems Incorporating the Indoline Core

The indoline scaffold is a valuable precursor for the synthesis of more complex, fused, or spiro-heterocyclic systems. mdpi.comnih.govresearchgate.netlongdom.org These reactions often utilize the nucleophilicity of the indoline nitrogen and the reactivity of the C3 position.

A prominent example is the Pictet-Spengler reaction, where a β-arylethylamine condenses with an aldehyde or ketone, followed by ring closure. wikipedia.orgnih.govmdpi.com While classically applied to tryptamines to form β-carbolines, analogous transformations can be envisioned starting from functionalized indolines. wikipedia.orgnih.govmdpi.comresearchgate.net For instance, a domino process involving an amine-catalyzed annulation followed by an acid-mediated Pictet-Spengler type reaction has been developed to access polycyclic chiral structures from 2-arylindol-3-ones. researchgate.net

Ring-opening of aziridines fused at the 2,3-position of an indole derivative with various nucleophiles can lead to the formation of diverse heterocyclic structures. mdpi.com Additionally, palladium-catalyzed intramolecular tandem dearomatization of indoles can produce complex tetracyclic indoline frameworks. arabjchem.org

Palladium-Catalyzed Cross-Coupling Reactions for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation, and they can be readily applied to functionalize the 2-(4-methylphenyl)indoline core, provided a suitable handle like a halogen or triflate is present. organic-chemistry.orgorganic-chemistry.orgnih.govlibretexts.orgnih.gov

The Suzuki-Miyaura coupling is a versatile reaction that pairs an organoboron compound with an organohalide. researchgate.netresearchgate.netyoutube.comyoutube.comrsc.orgkoreascience.kr If a bromo or iodo substituent is introduced onto the indoline or phenyl ring (as described in 6.4.2), it can be coupled with a wide variety of aryl or vinyl boronic acids or esters to introduce new carbon frameworks. researchgate.netresearchgate.netyoutube.comyoutube.com

The Heck reaction couples an organohalide with an alkene. organic-chemistry.orgnih.govlibretexts.orgnih.govbeilstein-journals.org A halogenated 2-(4-methylphenyl)indoline could be reacted with various alkenes to append new side chains, often with high stereoselectivity. organic-chemistry.org This reaction is a cornerstone of modern organic synthesis for creating substituted olefins. beilstein-journals.org

The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide. This reaction would allow for the introduction of alkyne moieties onto the indoline scaffold, which are themselves versatile functional groups for further transformations, such as click chemistry or hydration reactions.

These coupling reactions significantly expand the synthetic utility of the 2-(4-methylphenyl)indoline core, enabling the construction of complex molecules with potential applications in medicinal chemistry and materials science. arabjchem.orgorganic-chemistry.orgnih.gov

Table 2: Key Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnersCatalyst System (Typical)Resulting Bond
Suzuki-Miyaura Organohalide + Organoboron ReagentPd(0) catalyst (e.g., Pd(PPh₃)₄), BaseC(sp²)-C(sp²), C(sp²)-C(sp³)
Heck Organohalide + AlkenePd(0) or Pd(II) catalyst, BaseC(sp²)-C(sp²)
Sonogashira Organohalide + Terminal AlkynePd(0) catalyst, Cu(I) co-catalyst, BaseC(sp²)-C(sp)

Structure Activity Relationship Sar Studies in Chemical Contexts Excluding Clinical/human Data

Systematic Modification of the 4-Methylphenyl Moiety and its Impact on Chemical Reactivity

The 2-aryl substituent is a key determinant of the chemical behavior of indoline (B122111) derivatives. Modifications to this phenyl ring, particularly the introduction of various substituents, can significantly alter the molecule's electronic and steric profile, thereby influencing its reactivity in chemical transformations. nih.gov

The electronic nature of substituents on the 2-phenyl ring plays a critical role in modulating the reactivity of the indoline system. Substituents are broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), and their effects are transmitted through a combination of inductive and resonance (conjugative) effects. lumenlearning.commdpi.com

In the case of 2-(4-Methylphenyl)indoline, the methyl group at the para-position is a weak electron-donating group (+I effect) and also donates electron density through hyperconjugation. scribd.com This donation increases the electron density of the phenyl ring and, by extension, influences the electronic environment of the attached indoline core. lumenlearning.com Studies on related 2-aryl systems demonstrate that EDGs like methyl and methoxy (B1213986) groups activate aromatic rings, making them more nucleophilic and thus more reactive towards electrophiles. scribd.comlumenlearning.com Conversely, placing strong electron-withdrawing groups (EWGs) such as nitro (NO₂) or cyano (CN) on the phenyl ring deactivates the ring by pulling electron density away from it. lumenlearning.comutk.edu This deactivation makes electrophilic substitution reactions on the phenyl ring slower and can also influence the reactivity of the indoline nitrogen. scribd.com

For reactions involving the indoline nitrogen, such as N-alkylation or N-acylation, the electronic character of the 2-aryl group is crucial. An electron-donating group on the phenyl ring can increase the basicity of the indoline nitrogen, potentially accelerating reactions with electrophiles. In contrast, a potent electron-withdrawing group on the phenyl ring would decrease the nitrogen's basicity, potentially retarding such reactions. nih.gov Theoretical studies on related aryl aminations show that electron-withdrawing groups on the aryl ring generally lower the activation energy for C-N bond formation, favoring the reaction. nih.gov

Steric hindrance, the spatial arrangement of atoms, can significantly influence chemical reactivity. nih.gov In 2-arylindolines, the size of substituents on the phenyl ring can impede the approach of reactants to either the phenyl ring itself or the neighboring indoline nitrogen.

Investigation of Substituent Effects on Indoline Ring Stability and Electronic Properties

The stability and electronic character of the indoline ring itself can be fine-tuned by placing substituents directly onto its aromatic portion (the benzene (B151609) ring fused to the pyrrolidine). While 2-(4-Methylphenyl)indoline is unsubstituted on this ring, understanding these effects is crucial in the broader context of indoline chemistry.

Electron-donating groups (e.g., methoxy, methyl) at positions 5 or 6 of the indoline ring would increase the electron density of the heterocyclic system. This generally enhances the stability of the ring and increases the nucleophilicity of the indoline nitrogen. Conversely, electron-withdrawing groups (e.g., nitro, halogen) would decrease the electron density, making the indoline ring more susceptible to nucleophilic attack (if a suitable leaving group is present) and decreasing the basicity of the nitrogen. nih.govboisestate.edu

Stereochemical Influences on Chemical Interactions and Material Properties

The carbon atom at position 2 of the indoline ring, bonded to both the 4-methylphenyl group and a hydrogen atom, is a chiral center. This means that 2-(4-Methylphenyl)indoline exists as a pair of non-superimposable mirror images called enantiomers (R and S forms). nih.gov The stereochemistry of this center has profound implications for the molecule's interactions and its properties in the solid state.

Enantiomers have identical chemical and physical properties in an achiral environment, but they can exhibit different reactivity when interacting with other chiral molecules. nih.govnih.gov A sample containing an equal mixture of both enantiomers is called a racemate or racemic mixture, while a sample enriched in one enantiomer is described by its enantiomeric excess (e.e.). acs.orgnih.gov

The chemical performance of a single enantiomer can differ significantly from the racemate in asymmetric synthesis, where a chiral molecule is used to influence the stereochemical outcome of a reaction. For example, if enantiomerically pure (R)-2-(4-Methylphenyl)indoline were used as a chiral ligand in a metal-catalyzed reaction, it would create a specific chiral environment around the metal center, potentially leading to the formation of a product with high enantiomeric or diastereomeric purity. rsc.orgnih.gov The racemic mixture, in contrast, would likely lead to a racemic product.

Diastereomers, which are stereoisomers that are not mirror images, have distinct physical and chemical properties even in an achiral environment. youtube.com If an additional chiral center were introduced into the 2-(4-Methylphenyl)indoline molecule, four stereoisomers (two pairs of enantiomers) would be possible. The diastereomeric purity would be critical, as different diastereomers can exhibit vastly different solubilities, reaction rates, and spectroscopic properties. nih.gov

Chirality fundamentally influences how molecules arrange themselves in a crystal lattice. A racemic mixture can crystallize in three ways: as a racemic conglomerate (a mechanical mixture of crystals of the pure enantiomers), a racemic compound (a highly ordered structure containing equal numbers of R and S enantiomers in the unit cell), or a pseudoracemate (a solid solution).

In contrast, an enantiomerically pure substance must crystallize in one of the 65 Sohncke space groups, which are chiral. arxiv.org The way these chiral molecules pack together determines the crystal's density, melting point, and other solid-state characteristics. The specific three-dimensional arrangement is dictated by the need to optimize intermolecular forces, such as van der Waals interactions, hydrogen bonds (in the case of the oxalate (B1200264) salt, between the protonated indoline nitrogen and the oxalate anions), and π-π stacking interactions between the aromatic rings. researchgate.net The specific packing of one enantiomer will be the mirror image of the packing of the other. The interactions between like-enantiomers in a pure crystal are different from the interactions between opposite enantiomers in a racemic compound, often leading to different melting points and solubilities. nih.govnih.gov

Impact of Salt Formation (Oxalate) on Chemical Behavior and Crystal Structure

The formation of a salt by combining the basic indoline nitrogen of 2-(4-Methylphenyl)indoline with oxalic acid significantly alters the compound's physicochemical properties compared to its freebase form. This transformation is a common strategy in chemical development to enhance properties such as solubility, stability, and handling.

Solubility and Dissolution Rate in Various Solvents

The conversion of the parent compound into its oxalate salt is primarily intended to improve its solubility in aqueous or polar protic solvents. The ionic nature of the salt, conferred by the protonated indoline nitrogen and the oxalate anion, allows for more favorable interactions with polar solvent molecules. While specific experimental solubility data for 2-(4-Methylphenyl)indoline oxalate is not extensively documented in public literature, the general principles of salt formation suggest a marked increase in solubility in solvents like water, methanol (B129727), and ethanol (B145695) compared to the freebase form, which would be more soluble in nonpolar organic solvents like toluene (B28343) or hexane.

The dissolution rate, a kinetic property, is also expected to be enhanced. The crystal lattice energy of the salt and its interaction with the solvent are key determinants. Generally, the salt form disrupts the crystal lattice more readily in polar solvents, leading to a faster dissolution process.

Table 1: Predicted Solubility Profile of 2-(4-Methylphenyl)indoline Forms

Solvent Type Predicted Solubility of Freebase Predicted Solubility of Oxalate Salt Rationale
Polar Protic (e.g., Water, Ethanol) Low High The ionic nature of the salt allows for strong hydrogen bonding and ion-dipole interactions with polar solvents.
Polar Aprotic (e.g., DMSO, DMF) Moderate to High Moderate Both forms are likely soluble, but the salt's ionic character may offer slightly different interaction profiles.

Influence on Crystal Morphology and Packing

Salt formation introduces strong, directional ionic interactions and hydrogen bonding opportunities that fundamentally influence the crystal structure. The oxalate anion (C₂O₄²⁻) is a versatile hydrogen bond acceptor, capable of forming multiple hydrogen bonds with the protonated indoline cation. These interactions direct the assembly of the molecules into a specific, often more ordered and stable, crystalline lattice.

The resulting crystal morphology of the oxalate salt is typically different from the freebase. The introduction of the oxalate counter-ion can lead to the formation of well-defined, often prismatic or plate-like crystals. journalspress.com These strong intermolecular forces, particularly hydrogen bonding between the indoline N-H⁺ and the oxalate oxygens, result in a distinct crystal packing arrangement that can affect properties like melting point, density, and hygroscopicity. rsc.org Studies on other organic oxalate salts have shown that the oxalate ion can link cations into complex one-, two-, or three-dimensional networks, significantly altering the material's bulk properties. journalspress.comrsc.org

Computational SAR Studies for Predicting Chemical Performance (Non-Biological)

Computational methods are increasingly used to predict the chemical properties and reactivity of molecules, offering a rapid and cost-effective way to screen compounds and guide synthesis.

QSAR (Quantitative Structure-Activity Relationship) for Chemical Properties

QSAR modeling establishes a mathematical relationship between the structural or physicochemical properties of a series of compounds and their activity. researchgate.net In a non-biological context, "activity" can refer to a chemical property like boiling point, reaction rate, or antioxidant potential. mdpi.com For a series of indoline derivatives, a QSAR model could be developed to predict a specific chemical characteristic.

Table 2: Examples of Molecular Descriptors for QSAR in Chemical Property Prediction

Descriptor Class Example Descriptor Chemical Property Predicted
Constitutional Molecular Weight Boiling Point, Melting Point
Topological Wiener Index (describes branching) Chromatographic Retention Time
Electronic HOMO/LUMO Energies Redox Potential, Reactivity

Machine Learning Approaches in Predicting Chemical Reactivity

Machine learning (ML), a subset of artificial intelligence, offers more sophisticated methods for predicting chemical outcomes. youtube.com Unlike traditional QSAR, ML models, such as Random Forests or Deep Neural Networks (DNNs), can learn complex, non-linear relationships within large datasets. nih.govulster.ac.uk

In the context of 2-(4-Methylphenyl)indoline, an ML model could be trained to predict its chemical reactivity. For instance, researchers have successfully used machine learning to predict the regioselectivity of C-H bond functionalization in heterocyclic compounds. nih.gov Such a model could analyze the indoline scaffold and, based on learned patterns from thousands of known reactions, predict which position on the aromatic ring or the indoline core is most susceptible to a specific type of chemical attack (e.g., electrophilic substitution or radical reaction). These models learn from features representing the electronic and steric environment of different atoms within the molecule to make highly accurate predictions, accelerating the process of planning synthetic routes. researchgate.net

Ligand Efficiency and Lipophilicity Index in Chemical Scaffold Optimization

While often applied in drug discovery, the concepts of ligand efficiency and lipophilicity are fundamentally rooted in physical chemistry and are valuable for any chemical optimization process involving molecular recognition or interaction.

Ligand Efficiency (LE) is a metric that relates the binding energy or potency of a molecule to its size (typically measured by the number of non-hydrogen atoms). nih.gov It helps a chemist assess how efficiently a molecule uses its mass to achieve a desired interaction. In a non-biological context, this could be the binding to a catalyst, a metal ion, or a stationary phase in chromatography. A high LE indicates that a small molecule achieves a strong interaction, which is a desirable characteristic for an efficient chemical scaffold. acs.org

Lipophilicity Index , often expressed as Lipophilic Efficiency (LipE or LLE), relates the potency of a compound to its lipophilicity (logP or logD). sciforschenonline.org The goal is to increase the desired chemical activity or binding without a concurrent, and often detrimental, increase in lipophilicity. acs.org In chemical synthesis and materials science, controlling lipophilicity is crucial as it affects solubility, aggregation, and interaction with other components in a mixture. By tracking LipE during the optimization of an indoline scaffold, a chemist can ensure that modifications are genuinely improving the desired chemical interaction rather than simply increasing non-specific binding due to greasiness. sciforschenonline.org

These indices provide a quantitative framework to guide the modification of the 2-(4-Methylphenyl)indoline scaffold, ensuring that changes (e.g., adding or modifying substituent groups) lead to a more efficient and effective chemical entity for a specific application.

Table 3: Chemical Compound Names

Compound Name
This compound
2-(4-Methylphenyl)indoline
Water
Methanol
Ethanol
Toluene
Hexane
Dimethyl sulfoxide (B87167) (DMSO)
N,N-Dimethylformamide (DMF)

Green Chemistry Principles in the Synthesis and Application of 2 4 Methylphenyl Indoline Oxalate

Solvent-Free and Mechanochemical Synthetic Approaches

A primary focus of green chemistry is the reduction or elimination of volatile organic solvents, which contribute to environmental pollution and pose safety risks. Solvent-free and mechanochemical methods represent significant advancements in this area.

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a powerful, environmentally friendly alternative to traditional solvent-based methods. nih.gov Reactions are often conducted by grinding or milling solid reactants, sometimes with a minimal amount of liquid (liquid-assisted grinding), which can accelerate transformations. researchgate.net This approach offers numerous advantages, including the elimination of bulk solvents, reduced reaction times, and often milder reaction conditions. nih.govresearchgate.net

For the synthesis of indoline (B122111) and indole (B1671886) cores, mechanochemical methods have proven effective. For instance, a mechanochemical protocol for the Fischer indolisation, a classic method for indole synthesis, has been developed using oxalic acid, which is relevant to the formation of the oxalate (B1200264) salt of the title compound. researchgate.net This solvent-free procedure demonstrates versatility and improved green metrics, such as a better Eco-scale and a lower E-factor (a measure of waste produced), when compared to conventional solution-based syntheses. researchgate.net Similarly, the synthesis of various indole derivatives, such as indolyl chalcones and spiro[indole-pyrrolidine] compounds, has been successfully achieved under mechanochemical conditions, highlighting the broad applicability of this technique. nih.govresearchgate.net

The following table summarizes the advantages of mechanochemical synthesis for indole-related compounds.

FeatureConventional Solvent-Based SynthesisMechanochemical Synthesis
Solvent Use High volumes of organic solventsSolvent-free or minimal liquid use nih.gov
Reaction Time Often several hours researchgate.netSignificantly shorter (minutes to hours) researchgate.net
Energy Input Requires heating/refluxingMechanical energy (milling/grinding)
Waste Generation High, due to solvent and workupLow, minimal by-products and no solvent waste researchgate.net
Environmental Impact Higher E-factor, potential for pollution researchgate.netLower E-factor, considered eco-friendly researchgate.netresearchgate.net

Application of Biocatalysis and Organocatalysis in Indoline Synthesis

Catalysis is a cornerstone of green chemistry, enabling reactions with higher efficiency and selectivity while minimizing waste. Biocatalysis and organocatalysis are particularly valuable for constructing complex and chiral molecules like many indoline derivatives.

Biocatalysis utilizes enzymes or whole-cell systems to perform chemical transformations with exceptional selectivity (chemo-, regio-, and stereoselectivity) under mild, aqueous conditions. nih.govrsc.org This aligns with green chemistry goals by avoiding harsh reagents and toxic solvents. nih.gov Enzymes such as hydrolases, lipases, and oxidoreductases are increasingly employed in organic synthesis. rsc.orgrsc.org

In the context of indoline synthesis, enzymes can be used to create key precursors or to directly functionalize the indole ring. For example, tryptophan synthase can synthesize tryptophan from indole and serine, showcasing an enzymatic route to a fundamental indole-containing building block. nih.gov Imine reductases (IREDs) and reductive aminases (RedAms) are particularly relevant as they can catalyze the asymmetric reduction of imines to form chiral amines, a common feature in biologically active indolines. nih.gov The use of enzymes can significantly shorten synthetic routes and improve sustainability. nih.gov

Organocatalysis involves the use of small, metal-free organic molecules to catalyze chemical reactions. This field has revolutionized asymmetric synthesis, providing a powerful alternative to often-toxic or expensive metal catalysts. acs.org For the synthesis of chiral indolines, organocatalysis offers routes to high enantiomeric purity.

Chiral Brønsted acids, such as chiral phosphoric acids, have been used to catalyze the asymmetric synthesis of various indole-based heterocycles with high yields and excellent enantioselectivity. acs.orgrsc.org For instance, the enantioselective transfer hydrogenation of 3H-indoles to optically active indolines can be achieved using a chiral Brønsted acid catalyst and a Hantzsch ester as the hydrogen source. organic-chemistry.org This metal-free approach provides high enantiomeric excess under mild conditions. organic-chemistry.org Organocatalytic intramolecular Michael additions have also been developed to synthesize chiral 2,3-disubstituted indolines, demonstrating the power of this strategy to create complex stereocenters. rsc.org These methods are often characterized by high atom and step economy, further enhancing their green credentials. acs.org

Atom Economy and Reaction Efficiency Optimization

Atom economy, a concept introduced by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. nih.govjocpr.com A reaction with high atom economy maximizes the incorporation of reactant atoms into the final structure, thereby minimizing waste. primescholars.com

Designing synthetic routes with high atom economy is a fundamental goal of green chemistry. Reactions such as additions, cycloadditions (e.g., Diels-Alder), and rearrangements are inherently atom-economical as they incorporate all or most of the reactant atoms into the product. nih.gov In contrast, substitution and elimination reactions tend to have lower atom economy due to the formation of stoichiometric by-products.

For indoline synthesis, strategies that improve atom economy include:

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, which is fundamentally a more atom-economical approach than linear, multi-step syntheses. rsc.org

Catalytic Hydrogenation: The use of catalytic hydrogenation for the reduction of an indole to an indoline is highly atom-economical, as it involves the addition of a hydrogen molecule with no other by-products. rsc.org

The table below illustrates the concept of atom economy with generic reaction types relevant to indoline synthesis.

Reaction TypeGeneral SchemeAtom EconomyGreen Advantage
Addition A + B → C100%All reactant atoms are in the product; no waste.
Substitution A-B + C → A-C + B< 100%Creates stoichiometric by-product 'B'.
Elimination A → B + C< 100%Creates stoichiometric by-product 'C'.
Rearrangement A → B100%All atoms are retained in the isomerized product.

Renewable Feedstocks for Indoline Synthesis

The seventh principle of green chemistry encourages the use of renewable rather than depleting raw materials. youtube.com Traditionally, the chemical industry has relied heavily on fossil fuels (petroleum, coal, and natural gas) as primary feedstocks. youtube.com A shift towards biomass—plant-based materials—as a source of carbon is crucial for long-term sustainability. nih.gov

Biomass can be converted into platform chemicals, which serve as building blocks for a wide range of products. rsc.org For example, lignin, a major component of wood, can be broken down to produce aromatic compounds like vanillin, which can be used in the synthesis of more complex molecules. rsc.org Carbohydrates from cellulose (B213188) can be transformed into molecules like 2-methyltetrahydrofuran (B130290) (2-MeTHF), a renewable solvent alternative to the petrochemically derived tetrahydrofuran (B95107) (THF). youtube.com

While direct synthesis of 2-(4-Methylphenyl)indoline from renewable feedstocks is not yet a mainstream process, the principle can be applied by sourcing its constituent parts from biomass. The "4-methylphenyl" group could potentially be derived from terpenes or other renewable aromatic sources. The indoline core's precursors could be synthesized from biomass-derived platform chemicals, moving away from a complete reliance on petrochemicals. This requires innovation in biorefinery processes and catalytic pathways to efficiently convert highly functionalized biomass into the specific building blocks needed for synthesis. nih.gov

Waste Minimization and By-product Management

Minimizing waste is a critical aspect of green chemistry, directly addressed by the principles of atom economy and preventing waste generation at the source. Effective waste management involves not only reducing the quantity of waste but also considering its nature and potential for recycling or reuse.

Strategies for waste minimization in indoline synthesis include:

Catalyst Selection: Using highly efficient and selective catalysts minimizes the formation of unwanted by-products and reduces the catalyst loading required. organic-chemistry.org

Flow Chemistry: Continuous-flow reactors offer significant advantages over batch processing for waste reduction. They provide better control over reaction parameters, leading to higher yields and selectivity, which minimizes by-product formation. Furthermore, they reduce the volume of solvent needed and simplify workup procedures, thereby decreasing the amount of aqueous and solid waste generated. researchgate.net

E-Factor Analysis: Quantifying the environmental impact of a process using metrics like the Environmental Factor (E-factor), which is the ratio of the mass of waste to the mass of product, allows for the direct comparison of different synthetic routes. A lower E-factor indicates a greener process. acs.org For example, mechanochemical and flow-based syntheses of indole derivatives have been shown to have significantly lower E-factors than traditional batch methods. researchgate.netacs.org

By integrating these principles, the synthesis of 2-(4-Methylphenyl)indoline oxalate and related compounds can be made more sustainable, efficient, and environmentally responsible.

Design for Degradation of Chemical Products

The structure of 2-(4-Methylphenyl)indoline, the parent compound of the oxalate salt, suggests potential pathways for microbial degradation. The indoline core is a heterocyclic aromatic compound, and the presence of a methylphenyl group at the 2-position influences its properties. Research on the degradation of substituted indoles by marine anaerobic microorganisms has shown that the position of substituents plays a crucial role. For instance, methyl substitution on the nitrogen (1-position) or the carbon adjacent to it (2-position) can inhibit the initial hydroxylation step, a key process in the breakdown of the indole ring, making these compounds more persistent in the environment. nih.gov In one study, while indole itself was degraded, 1-methylindole (B147185) and 2-methylindole (B41428) were not. nih.gov However, 3-methylindole (B30407) was transformed, indicating that the substitution pattern is a determining factor in biodegradability. nih.gov

CompoundDegradation by Marine Anaerobic MicroorganismsKey Findings
IndoleDegraded under methanogenic and sulfate-reducing conditions. nih.govDegradation proceeds via oxindole (B195798) and isatin. nih.gov
1-MethylindoleNot degraded. nih.govMethyl group at the 1-position inhibits initial enzymatic attack. nih.gov
2-MethylindoleNot degraded. nih.govMethyl group at the 2-position inhibits initial enzymatic attack. nih.gov
3-MethylindoleTransformed under methanogenic conditions and mineralized under sulfate-reducing conditions. nih.govSubstitution at the 3-position allows for microbial transformation. nih.gov

This table summarizes the findings on the degradation of substituted indoles, which can provide an indication of the potential biodegradability of 2-(4-Methylphenyl)indoline.

Designing for degradation in the context of this compound would involve considering how modifications to its structure could enhance its susceptibility to microbial breakdown without compromising its intended function.

Recycling and Reusability of Catalysts

Catalysts are fundamental to many chemical syntheses, and their use is a cornerstone of green chemistry as they allow for reactions to occur with higher efficiency and selectivity, often under milder conditions. acs.org To further enhance the green credentials of a synthesis, the ability to recycle and reuse the catalyst is paramount, as it reduces waste and lowers costs.

The synthesis of indolines, including 2-substituted derivatives, often employs transition metal catalysts, particularly palladium (Pd) and platinum (Pt). sci-hub.se A significant advancement in this area is the use of heterogeneous catalysts, which are in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture). This physical distinction simplifies the separation of the catalyst from the reaction products, facilitating its recovery and reuse. nih.gov

For instance, a heterogeneous Pt/C (platinum on carbon) catalyst has been effectively used for the hydrogenation of unprotected indoles to indolines in water, a green solvent. nih.gov This method offers excellent yields and operates at room temperature, and the catalyst can be easily recovered by filtration and reused. nih.gov Similarly, a heterogeneous bimetallic Pd-Cu/C catalyst has been developed for the synthesis of indoles in water, demonstrating the potential for creating robust and recyclable catalysts for these types of transformations. nih.gov The use of such heterogeneous systems avoids the need for complex and energy-intensive separation processes associated with homogeneous catalysts. nih.gov

Catalyst SystemApplicationAdvantages
Pt/CHydrogenation of indoles to indolines in water. nih.govHeterogeneous, recyclable, operates at room temperature. nih.gov
Pd-Cu/CSynthesis of indoles in water. nih.govHeterogeneous, bimetallic, water-compatible. nih.gov
Pd/C with ZnCl2One-pot synthesis of 2-substituted indoles. mdpi.comHeterogeneous Pd catalyst with an economical co-catalyst. mdpi.com

This table presents examples of recyclable heterogeneous catalysts used in the synthesis of indoles and indolines.

The principles of catalyst recycling are directly applicable to the synthesis of 2-(4-Methylphenyl)indoline. By selecting a suitable heterogeneous catalyst for the cyclization or reduction steps in its synthesis, the process can be made more sustainable and economically viable.

Energy Efficiency in Reaction Design and Scale-up

Microwave-Assisted Synthesis (Green Technique)

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry for accelerating chemical reactions. nih.gov By directly heating the reaction mixture through dielectric heating, microwaves can lead to dramatic reductions in reaction times, often from hours to minutes, and can also result in higher yields and purities of the desired products. mdpi.com This efficiency translates to significant energy savings compared to conventional heating methods.

The synthesis of indole derivatives has been shown to benefit greatly from microwave irradiation. nih.gov For example, the palladium-catalyzed synthesis of 2-methyl-1H-indole-3-carboxylate derivatives from N-aryl enamines was optimized using microwave heating, leading to excellent yields in a much shorter time frame than conventional heating. mdpi.com Solvent-free microwave-assisted synthesis of 2-aryl-indoles has also been reported, further enhancing the green nature of the process by eliminating the need for solvents. mdpi.com

ReactionConventional HeatingMicrowave-Assisted Synthesis
Synthesis of 2-aryl-indolesOften requires several hours and high temperatures.Can be completed in minutes, sometimes solvent-free. mdpi.com
Pd-catalyzed indolizationCan take hours to reach completion.Significantly reduced reaction times with improved yields. mdpi.com

This table compares conventional and microwave-assisted synthesis for indole derivatives, highlighting the efficiency gains of the latter.

The application of microwave-assisted synthesis to the production of this compound could offer substantial benefits in terms of reduced energy consumption and increased throughput.

Flow Chemistry and Continuous Processing

Flow chemistry, where a chemical reaction is run in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for green and efficient chemical production. epa.gov These systems allow for excellent control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scale-up. The high surface-area-to-volume ratio in flow reactors facilitates rapid heat transfer, making reactions more energy-efficient. mdpi.com

The synthesis of indoline derivatives has been successfully adapted to flow chemistry. A one-step continuous flow process for the heterogeneous catalytic hydrogenation of an ethyl 4-(2-nitrophenyl)-3-oxobutanoate to an indoline derivative has been developed. epa.gov This method not only avoids the use of common reducing agents but also achieves a nearly complete conversion in a fraction of the time required for the batch process (30 minutes vs. 4 days), resulting in a space-time yield approximately 200 times higher. epa.gov The use of packed-bed reactors with solid-supported catalysts in flow systems also simplifies catalyst recycling and product purification. mdpi.com

ProcessKey FeaturesAdvantages for Indoline Synthesis
Batch SynthesisReactions are carried out in a single vessel.Simple setup for small-scale synthesis.
Flow ChemistryReactions occur in a continuous stream. epa.govEnhanced safety, better process control, high efficiency, and easy scalability. epa.govmdpi.com

This table contrasts batch synthesis with flow chemistry, emphasizing the benefits of continuous processing for producing indoline derivatives.

Implementing a flow chemistry approach for the synthesis of this compound would represent a significant step towards a more sustainable and efficient manufacturing process, aligning with the core principles of green chemistry.

Future Directions and Research Gaps in 2 4 Methylphenyl Indoline Oxalate Chemistry

Unexplored Synthetic Pathways and Novel Derivatizations

The synthesis of the core 2-(4-methylphenyl)indoline structure likely relies on established methods for 2-arylindoline synthesis, such as the palladium-catalyzed cyclization of 2-alkynylanilines or reductive amination strategies. However, the specific synthesis of the oxalate (B1200264) salt and the exploration of alternative, more efficient, or greener synthetic routes remain uncharted territory.

Future research in this area should focus on:

Novel Synthetic Methodologies: Development of catalytic systems, potentially using earth-abundant metals, for the asymmetric synthesis of 2-(4-methylphenyl)indoline would be a significant advancement. nih.gov Exploring one-pot tandem reactions that combine the formation of the indoline (B122111) ring with the introduction of the 4-methylphenyl group could enhance synthetic efficiency. mdpi.comrsc.org

Derivatization of the Indoline Core: The indoline scaffold offers multiple sites for functionalization. Systematic derivatization at the nitrogen atom, the aromatic ring, and the tolyl moiety could lead to a library of novel compounds. For instance, N-alkylation or N-acylation could be explored to modulate the compound's properties. nih.gov Furthermore, electrophilic aromatic substitution on the benzene (B151609) ring of the indoline could introduce a wide range of functional groups.

Exploration of Different Salt Forms: While this article focuses on the oxalate salt, the investigation of other salt forms (e.g., hydrochloride, hydrobromide) could be valuable. Different counter-ions can significantly influence physicochemical properties such as solubility and crystallinity, which are crucial for various applications.

A systematic exploration of these synthetic and derivatization pathways is essential to unlock the full potential of this class of compounds.

Deeper Understanding of Complex Reaction Mechanisms

A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of 2-(4-Methylphenyl)indoline oxalate is crucial for optimizing existing protocols and designing new transformations. Currently, mechanistic studies on this specific compound are non-existent in the literature.

Key research gaps to be addressed include:

Mechanistic Studies of Synthesis: Detailed kinetic and computational studies on the formation of the 2-(4-methylphenyl)indoline core would provide valuable insights. For palladium-catalyzed reactions, understanding the oxidative addition, migratory insertion, and reductive elimination steps is critical. For reductive amination routes, elucidating the intermediates and transition states would be beneficial.

Reactivity Profiling: A comprehensive study of the reactivity of 2-(4-Methylphenyl)indoline towards various reagents is needed. This includes exploring its behavior in oxidation, reduction, and cycloaddition reactions. Understanding how the 4-methylphenyl substituent influences the reactivity of the indoline core is of particular interest.

Role of the Oxalate Counter-ion: Investigating the role of the oxalate counter-ion in influencing reaction pathways is an important yet overlooked area. The oxalate moiety could potentially act as a ligand or a proton shuttle, thereby affecting the kinetics and selectivity of certain reactions.

Integration with Advanced Materials Science Applications

Indole (B1671886) derivatives have shown promise in the development of advanced materials due to their unique electronic and photophysical properties. scispace.com The potential of this compound in this domain is completely unexplored.

Potential avenues for future research include:

Organic Electronics: The indoline core, being an electron-rich heterocycle, could serve as a building block for organic semiconductors, light-emitting diodes (OLEDs), and photovoltaic devices. The 4-methylphenyl group can be further functionalized to tune the electronic properties and solid-state packing.

Sensor Development: The nitrogen atom and the aromatic rings of the indoline moiety can act as binding sites for various analytes. The development of fluorescent or colorimetric sensors based on derivatized 2-(4-Methylphenyl)indoline for the detection of metal ions, anions, or biologically relevant molecules is a promising research direction.

Polymer Chemistry: Incorporating the 2-(4-Methylphenyl)indoline unit into polymer backbones could lead to new materials with interesting thermal, mechanical, and electronic properties. This could be achieved by synthesizing polymerizable derivatives of the parent compound.

A summary of potential materials science applications is presented in Table 1.

Table 1: Potential Materials Science Applications of 2-(4-Methylphenyl)indoline Derivatives

Application AreaPotential Role of the MoleculeKey Structural Features to Exploit
Organic ElectronicsBuilding block for organic semiconductorsElectron-rich indoline core, tunable aromatic system
Chemical SensorsActive material for fluorescent or colorimetric sensingNitrogen and aromatic binding sites
Polymer ScienceMonomer for novel functional polymersPolymerizable derivatives

Development of High-Throughput Screening Methods for Chemical Reactivity

To accelerate the discovery of new reactions and applications for 2-(4-Methylphenyl)indoline and its derivatives, the development of high-throughput screening (HTS) methods is essential. HTS allows for the rapid evaluation of a large number of reaction conditions or compound variations.

Future efforts should be directed towards:

Assay Development: Designing and validating assays to screen for specific chemical transformations, such as C-H activation, cross-coupling reactions, or multicomponent reactions involving the indoline scaffold.

Miniaturization and Automation: Adapting synthetic procedures to microplate formats and utilizing robotic systems can significantly increase the throughput of reactivity screening.

Data Analysis and Interpretation: Implementing advanced data analysis tools to quickly identify promising "hits" from HTS campaigns and to extract meaningful structure-activity relationships.

Expanding the Scope of Computational Modeling for Predictive Chemistry

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental efforts. researchgate.netnih.gov For this compound, computational studies can help to bridge the significant knowledge gaps.

Key areas for future computational research include:

Conformational Analysis: Determining the preferred conformations of the molecule and the rotational barriers of the C-N and C-C bonds.

Electronic Structure Calculations: Calculating the frontier molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and other electronic descriptors to predict reactivity and potential applications in materials science. researchgate.net

Reaction Mechanism Modeling: Simulating the reaction pathways for the synthesis and derivatization of the compound to identify transition states and intermediates, and to rationalize observed selectivities.

Virtual Screening: Using the calculated properties of 2-(4-Methylphenyl)indoline and its virtual derivatives to screen for potential applications in various fields.

A summary of key parameters for computational modeling is provided in Table 2.

Table 2: Key Parameters for Computational Modeling of this compound

ParameterComputational MethodSignificance
Geometric ParametersDFT (e.g., B3LYP/6-31G*)Predicts stable conformations and bond properties.
Frontier Orbitals (HOMO/LUMO)DFT, TD-DFTIndicates electronic transition properties and reactivity. researchgate.net
Electrostatic PotentialDFTReveals sites for electrophilic and nucleophilic attack. researchgate.net
Reaction Energy ProfilesDFT, ab initio methodsElucidates reaction mechanisms and predicts kinetics.

Interdisciplinary Research Opportunities in Pure Chemical Science

The unique structure of this compound opens up possibilities for interdisciplinary research within the realm of pure chemical science.

Promising interdisciplinary avenues include:

Supramolecular Chemistry: Investigating the self-assembly of the molecule in the solid state and in solution through non-covalent interactions such as hydrogen bonding, π-π stacking, and C-H···π interactions. The oxalate counter-ion could play a crucial role in directing the formation of specific supramolecular architectures.

Catalysis: Exploring the potential of metal complexes of derivatized 2-(4-Methylphenyl)indoline as catalysts for organic transformations. The indoline moiety can act as a ligand, and its electronic and steric properties can be tuned to influence the catalytic activity and selectivity.

Photochemistry: Studying the photochemical behavior of the compound and its derivatives, including their fluorescence properties and potential for use in photoredox catalysis or as photochromic materials.

Q & A

Q. What are the common synthetic routes for 2-(4-Methylphenyl)indoline oxalate, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, such as condensation of indoline derivatives with 4-methylphenyl groups under acidic or basic catalysis. Key reagents include oxalyl chloride for oxalate salt formation . Reaction optimization requires controlled parameters:

  • Temperature : 60–80°C for cyclization steps.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity.
  • Catalysts : Lewis acids like AlCl₃ improve yield in electrophilic substitution . Purity is confirmed via HPLC (>95%) and melting point analysis (172–173°C, consistent with literature) .

Q. Which spectroscopic methods are critical for confirming the structural integrity of this compound?

  • NMR : 1^1H and 13^13C NMR identify aromatic protons (δ 6.8–7.2 ppm) and oxalate carbonyl signals (δ 160–165 ppm) .
  • IR : Stretching vibrations for C=O (1700–1750 cm⁻¹) and N–H (3300–3400 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : High-resolution MS validates molecular mass (e.g., [M+H]⁺ at m/z 310.12) .

Q. How do physicochemical properties (e.g., solubility, stability) influence experimental design?

  • Solubility : Poor aqueous solubility necessitates DMSO or ethanol as solvents for biological assays .
  • Stability : Degradation under UV light requires storage in amber vials at 4°C .
  • Density/Polarity : A density of 1.04 g/cm³ and logP ~2.5 suggest moderate lipophilicity, impacting membrane permeability in cellular studies .

Advanced Research Questions

Q. What mechanistic approaches are used to study the biological activity of this compound in cancer models?

  • Target Identification : Molecular docking screens against kinases (e.g., EGFR) or apoptosis regulators (Bcl-2) .
  • In Vitro Assays : MTT assays (IC₅₀ values) and flow cytometry (apoptosis markers like Annexin V) .
  • In Vivo Models : Xenograft studies in mice, with pharmacokinetic profiling (e.g., AUC, half-life) via LC-MS . Contradictions in activity data (e.g., variable IC₅₀ across cell lines) may arise from differences in cell permeability or metabolic stability .

Q. How can researchers resolve discrepancies in reported biological activity data?

  • Purity Verification : Re-test compounds using HPLC and compare with reference standards .
  • Assay Standardization : Use consistent cell lines (e.g., HeLa vs. MCF-7) and control for oxygen/pH levels .
  • Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., fluorinated vs. methylphenyl derivatives) to identify SAR trends .

Q. What strategies enhance the compound’s bioavailability for therapeutic applications?

  • Prodrug Design : Introduce ester groups to improve solubility .
  • Nanocarriers : Encapsulation in liposomes or PLGA nanoparticles increases circulation time .
  • Metabolic Studies : CYP450 inhibition assays identify potential drug-drug interactions .

Q. How does the electronic nature of the 4-methylphenyl group influence reactivity in derivatization reactions?

  • Electrophilic Substitution : Methyl groups activate the phenyl ring, directing reactions to the para position .
  • Steric Effects : Bulkier substituents reduce reaction rates in SN₂ mechanisms, as shown in comparative studies with fluorophenyl analogs .
  • Computational Modeling : DFT calculations predict charge distribution and reactive sites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.